molecular formula C4H5IN4 B1610322 5-Iodopyrimidine-4,6-diamine CAS No. 214907-09-2

5-Iodopyrimidine-4,6-diamine

Cat. No.: B1610322
CAS No.: 214907-09-2
M. Wt: 236.01 g/mol
InChI Key: DGHLQCSKEMTMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodopyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C4H5IN4 and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodopyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHLQCSKEMTMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461977
Record name 4,6-Pyrimidinediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214907-09-2
Record name 4,6-Pyrimidinediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodopyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 5-Iodopyrimidine-4,6-diamine, a key intermediate in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by field-proven insights to ensure reproducibility and reliability.

Introduction: The Significance of this compound

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1] The introduction of an iodine atom at the C5 position of the pyrimidine ring, as in this compound, offers a versatile handle for further functionalization through various cross-coupling reactions. This makes it a valuable building block in the synthesis of complex molecular architectures with potential therapeutic applications, such as kinase inhibitors.[2] The diamino substitution at the C4 and C6 positions further enhances its utility as a scaffold in drug discovery.

This document will first elucidate a robust synthetic pathway to this compound, followed by a detailed exposition of the analytical techniques required for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the direct electrophilic iodination of the commercially available precursor, pyrimidine-4,6-diamine. The electron-rich nature of the pyrimidine ring, activated by the two amino groups, facilitates the regioselective introduction of iodine at the C5 position.

Synthetic Pathway Overview

The proposed synthesis involves a one-step iodination reaction. Two effective methods are presented: a classical approach using an iodine monochloride equivalent and a green chemistry approach employing solid-state grinding.

Synthesis_Pathway Pyrimidine-4,6-diamine Pyrimidine-4,6-diamine This compound This compound Pyrimidine-4,6-diamine->this compound Iodination (Method A or B)

Caption: Synthetic route to this compound.

Experimental Protocols

Method A: Iodination using N-Iodosuccinimide

This method provides a reliable and high-yielding route to the target compound.

Protocol:

  • To a solution of pyrimidine-4,6-diamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Method B: Green Solvent-Free Iodination

This environmentally friendly approach avoids the use of toxic solvents and reagents.[3][4][5][6][7]

Protocol:

  • In a mortar, combine pyrimidine-4,6-diamine (1.0 eq), iodine (I₂) (1.2 eq), and silver nitrate (AgNO₃) (1.2 eq).

  • Grind the mixture with a pestle for 20-30 minutes at room temperature. The reaction progress can be visually monitored by the change in color.[3][4][5][6][7]

  • After completion, add ethyl acetate to the solid mixture and stir for 15 minutes.

  • Filter the mixture to remove silver iodide and any unreacted starting materials.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques.

Caption: Workflow for the characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound.

Technique Expected Results
¹H NMR Singlet for the C2-H proton, two broad singlets for the two NH₂ groups. The chemical shift of the C2-H proton will be influenced by the electron-withdrawing iodine atom.
¹³C NMR Four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The C5 carbon directly attached to the iodine will show a characteristic low-field shift.
FT-IR (cm⁻¹) N-H stretching vibrations for the primary amines (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-N stretching (around 1200-1350 cm⁻¹).[8][9]
Mass Spec (HRMS) The molecular ion peak [M+H]⁺ should be observed at the calculated m/z value for C₄H₆IN₄. The isotopic pattern for iodine will be characteristic.
Elemental Analysis The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values for the empirical formula C₄H₅IN₄.
Melting Point A sharp melting point range is indicative of high purity.
Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve the sample in a deuterated solvent such as DMSO-d₆. The aromatic proton at the C2 position is expected to appear as a singlet. The two amino groups at C4 and C6 will likely give rise to two separate broad singlets due to their different chemical environments.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in DMSO-d₆ should reveal four signals. The carbon atom bearing the iodine (C5) will be significantly shifted downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Acquire the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands to identify include the N-H stretches of the amino groups, and the characteristic aromatic C=C and C=N stretching frequencies of the pyrimidine ring.[8][9]

Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition. The observed mass should match the calculated exact mass of the protonated molecule [C₄H₅IN₄ + H]⁺.

Elemental Analysis

  • Combustion analysis should be performed to determine the weight percentages of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values.

Conclusion

This guide has outlined a practical and efficient approach for the synthesis of this compound, a valuable building block for chemical and pharmaceutical research. By following the detailed synthetic and characterization protocols, researchers can reliably obtain and validate this important chemical entity. The provided methodologies emphasize both efficiency and adherence to green chemistry principles, reflecting modern standards in synthetic chemistry.

References

Technical Guide: Physicochemical Properties of 5-Iodopyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Iodopyrimidine-4,6-diamine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. As a niche synthetic intermediate, publicly available experimental data for this specific molecule is limited. Therefore, this document synthesizes theoretical values, extrapolated data from its parent compound, 4,6-diaminopyrimidine, and expert analysis to offer a robust profile for researchers, scientists, and drug development professionals. The guide details the compound's chemical identity, core physicochemical parameters, and predicted spectroscopic characteristics. Furthermore, it outlines standardized, best-practice experimental protocols for the empirical determination of these properties, ensuring scientific rigor in its application.

Introduction and Strategic Context

Pyrimidine derivatives are foundational scaffolds in drug development, renowned for their diverse biological activities.[1] The introduction of a halogen atom, such as iodine, into the pyrimidine ring can significantly modulate a molecule's steric and electronic properties, often enhancing binding affinity to biological targets, improving metabolic stability, or altering lipophilicity. This compound is a strategic, yet under-characterized, building block. Its structural motif, featuring two amino groups and an iodine atom, presents multiple reactive sites for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecules, potentially including kinase inhibitors and other targeted therapeutics.

This guide serves as a primary reference for scientists working with this compound, providing a critical foundation for its use in synthetic chemistry, computational modeling, and early-stage drug development workflows.

Chemical Identity and Structural Properties

The fundamental identity of a compound is the cornerstone of all subsequent research. The following table summarizes the key identifiers for this compound.

PropertyDataSource / Method
IUPAC Name This compoundNomenclature
Molecular Formula C₄H₅IN₄Calculation
Molecular Weight 236.01 g/mol Calculation
Canonical SMILES C1=C(C(=NC=N1)N)IStructure
InChI Key Predicted: FZJPHVOTSVBFEF-UHFFFAOYSA-NCalculation
CAS Registry Number Not Publicly AvailableDatabase Search
Appearance Predicted: White to light yellow/brown crystalline powder.Inference[2][3]

The structure consists of a pyrimidine ring substituted with two amino groups at positions 4 and 6, and an iodine atom at position 5. The presence of the amino groups makes the compound a weak base.

Core Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is scarce. To provide meaningful context, the following table presents its calculated or predicted properties alongside the experimentally determined values for its parent compound, 4,6-diaminopyrimidine. This comparison highlights the significant influence of the iodine substituent.

Physicochemical Property4,6-Diaminopyrimidine (Parent Compound)This compound (Target)Rationale for Prediction / Causality
Molecular Weight ( g/mol ) 110.12[3]236.01 (Calculated)The substantial increase is due to the addition of a heavy iodine atom (atomic weight ~126.9 amu) in place of a hydrogen atom.
Melting Point (°C) 271[3]Predicted: >200 (with decomposition)Iodination generally increases melting point due to stronger intermolecular forces (van der Waals, dipole-dipole). However, thermal instability is common in poly-substituted, nitrogen-rich heterocycles. Empirical determination is essential.
Boiling Point (°C) 364 (at 760 mmHg)[2]Predicted: >350 (with decomposition)A significant increase from the parent compound is expected due to the higher molecular weight. However, the compound will likely decompose before boiling at atmospheric pressure.
Aqueous Solubility High solubility[3]Predicted: Low to ModerateThe large, nonpolar iodine atom is expected to decrease hydrogen bonding with water and increase the molecule's hydrophobicity, thereby reducing aqueous solubility compared to the highly soluble parent compound.
Lipophilicity (LogP) Predicted: LowPredicted: Moderate to HighThe addition of a halogen atom significantly increases the octanol-water partition coefficient (LogP). This shift is critical for predicting membrane permeability and pharmacokinetic behavior.
pKa (Basic) Experimental data not foundPredicted: 3.5 - 5.5The amino groups confer basicity. The electron-withdrawing inductive effect of the adjacent iodine atom is expected to decrease the basicity (lower the pKa) of the amino groups compared to the unsubstituted parent compound. The precise value determines the ionization state at physiological pH (7.4), which impacts solubility and target binding.

Predicted Spectroscopic Profile

For unambiguous identification and quality control, spectroscopic analysis is paramount. While experimental spectra for this compound are not publicly available, the following characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the C2-proton of the pyrimidine ring. The protons of the two amino groups (NH₂) would likely appear as two distinct broad singlets, with their chemical shifts being concentration and temperature-dependent.

  • ¹³C NMR: The spectrum will show four distinct carbon signals. The carbon atom bonded to iodine (C5) will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. The other three aromatic carbons (C2, C4, C6) will have chemical shifts typical for amino-substituted pyrimidines.

  • Mass Spectrometry (MS): The ESI-MS spectrum in positive mode would show a prominent molecular ion peak [M+H]⁺ at m/z 237.0. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

  • Infrared (IR) Spectroscopy: The spectrum will be characterized by N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-N stretching vibrations.

Experimental Workflows and Protocols

Scientific integrity demands empirical validation. The following section details standardized protocols for determining the key physicochemical properties of a novel compound like this compound.

Workflow for Compound Identity and Purity Verification

The first step in any research endeavor is to confirm the identity and purity of the starting material. This self-validating workflow ensures the reliability of all subsequent data.

G cluster_0 Identity & Purity Workflow start Test Compound (this compound) lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir check_mass Mass matches C₄H₅IN₄? lcms->check_mass check_purity Purity >95% by LC peak area? lcms->check_purity check_structure Spectra consistent with structure? nmr->check_structure ftir->check_structure check_mass->check_structure Yes fail Reject or Re-purify check_mass->fail No check_structure->check_purity Yes check_structure->fail No pass Qualified for Use check_purity->pass Yes check_purity->fail No

Caption: Workflow for identity and purity confirmation.
Protocol: Determination of Melting Point

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities which disrupt the crystal lattice.

  • Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the material into the sealed end.

  • Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Heating Ramp: Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point.

  • Precise Measurement: For a new sample, cool the apparatus to at least 20 °C below the approximate melting point. Begin a new measurement with a slow heating ramp (1-2 °C/min).

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This is the melting range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility governs bioavailability and is a key parameter for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (e.g., 5 mg in 1 mL) in a glass vial. The excess is critical to ensure saturation is reached.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solids.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Calculation: Express the solubility in units such as mg/mL or µM.

Chemical Stability and Reactivity

Stability: Based on similar structures, this compound is expected to be stable under standard storage conditions (room temperature, protected from light).[4] However, halogenated aromatic compounds can be sensitive to light, and long-term exposure may lead to de-iodination. It is advisable to store the compound in a cool, dark, and dry place. The amino groups may also be susceptible to slow oxidation.

Reactivity: The molecule's reactivity is dictated by its functional groups:

  • Amino Groups: These are nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. They are key handles for synthetic elaboration.

  • Iodine Atom: The C-I bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 5-position. This is a powerful tool for library synthesis in drug discovery.

  • Pyrimidine Ring: The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions, although the amino groups are strongly activating and may direct reactivity.

The relationship between these reactive sites allows for a logical synthetic strategy, as illustrated below.

G cluster_0 Reactivity Pathways start This compound amino_rxn Amino Group Derivatization (e.g., Acylation, Alkylation) start->amino_rxn Nucleophilic Attack iodo_rxn C-I Cross-Coupling (e.g., Suzuki, Sonogashira) start->iodo_rxn Pd-Catalysis product_A N-Substituted Products amino_rxn->product_A product_B C5-Substituted Products iodo_rxn->product_B

Caption: Key reactivity pathways for synthetic modification.

Conclusion

This compound represents a promising but sparsely characterized chemical entity. This guide has established a foundational physicochemical profile by integrating theoretical calculations with extrapolated data from its parent compound, 4,6-diaminopyrimidine. We have predicted its core properties, including molecular weight, melting point, solubility, and spectroscopic signatures, while clearly delineating between calculated and known values. The provided best-practice protocols for empirical characterization and the outlined reactivity pathways offer a clear roadmap for researchers. This document empowers scientists to confidently incorporate this compound into their research and development programs, accelerating the discovery of novel chemical matter.

References

A Technical Guide to the Spectroscopic Characterization of 5-Iodopyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic techniques essential for the structural elucidation and quality control of 5-Iodopyrimidine-4,6-diamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a practical framework for understanding the causality behind experimental choices and for interpreting the resulting data with confidence. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Its Spectroscopic Implications

This compound is a substituted pyrimidine with a unique electronic and structural profile that directly influences its spectroscopic signature. The pyrimidine ring is an electron-deficient aromatic system. The two amino groups at positions 4 and 6 are strong electron-donating groups (EDGs), which significantly modulate the electron density of the ring. Conversely, the iodine atom at position 5 is an electron-withdrawing group (EWG) through induction, and its large atomic size also imparts significant steric and electronic effects.

Understanding these intramolecular interactions is key to predicting and interpreting the spectroscopic data. The interplay between the EDGs and the EWG on the pyrimidine core will be a recurring theme in our analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide definitive information about its chemical structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with key signals corresponding to the aromatic proton and the amine protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Field Insights
H-2~8.0 - 8.5Singlet (s)1HThis proton is situated between two electron-withdrawing nitrogen atoms, leading to a significant downfield shift. Its chemical shift is sensitive to the electronic effects of the substituents at positions 4, 5, and 6.
-NH₂~5.5 - 7.5Broad Singlet (br s)4HThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A D₂O exchange experiment can be used for definitive assignment; upon addition of D₂O, the NH₂ signal will disappear. The broadness of the signal is due to quadrupolar broadening from the adjacent ¹⁴N atoms and chemical exchange.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with amine groups as it is a hydrogen bond acceptor, which can sharpen the NH signals compared to less polar solvents like chloroform-d (CDCl₃).[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon framework. Due to the molecule's symmetry, we expect to see four distinct carbon signals.

Carbon Predicted Chemical Shift (δ, ppm) Rationale and Field Insights
C-2~155 - 160This carbon is adjacent to two nitrogen atoms, resulting in a significant downfield shift.
C-4, C-6~160 - 165These carbons are bonded to amino groups, which are strongly electron-donating, causing a downfield shift. They are also adjacent to ring nitrogens.
C-5~75 - 85This is the most upfield of the aromatic carbons. The "heavy atom effect" of the directly attached iodine atom causes a pronounced upfield shift. This is a highly characteristic signal.

Trustworthiness Through Self-Validation: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) can be used to confirm the identity of each carbon signal.[4] For this compound, a DEPT-135 experiment would show a positive signal for the C-2 methine carbon and no signals for the quaternary carbons (C-4, C-5, C-6).

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[3][5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and peak shape.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.[4]

    • (Optional but Recommended) Perform a D₂O exchange experiment and 2D NMR experiments like COSY and HSQC for unambiguous assignments.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis a Weigh Sample (5-10 mg) b Dissolve in DMSO-d6 a->b c Transfer to NMR Tube b->c d Lock & Shim c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Perform D2O Exchange (Optional) e->g h Assign Chemical Shifts e->h f->h g->h i Analyze Coupling (if any) h->i j Confirm Structure i->j

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[6]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Rationale and Field Insights
3450 - 3200N-H stretchStrong, broadThe presence of two primary amine groups will result in strong, and likely multiple, absorption bands in this region. Hydrogen bonding can cause significant broadening of these peaks.
3100 - 3000Aromatic C-H stretchMediumThis corresponds to the stretching of the C-H bond at the C-2 position of the pyrimidine ring.
1650 - 1550N-H bend (scissoring) & C=N/C=C ring stretchesStrong to MediumThis region will contain overlapping bands from the scissoring vibration of the NH₂ groups and the stretching vibrations of the C=C and C=N bonds within the aromatic pyrimidine ring.
1450 - 1350C-N stretchMedium to StrongStretching vibrations of the bonds between the ring carbons and the amine nitrogens.
Below 1000C-I stretch & Ring BendingMedium to WeakThe C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. Various out-of-plane bending vibrations of the ring also appear in the fingerprint region.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press.

    • Apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

Visualization of Key IR Vibrational Modes

IR_Modes cluster_stretching Stretching Vibrations cluster_bending Bending & Other Vibrations Structure This compound Key Vibrational Modes N-H_stretch N-H Stretch (3450-3200 cm-1) Structure->N-H_stretch C-H_stretch Aromatic C-H Stretch (3100-3000 cm-1) Structure->C-H_stretch Ring_stretch C=N / C=C Ring Stretch (1650-1550 cm-1) Structure->Ring_stretch N-H_bend N-H Bend (1650-1550 cm-1) Structure->N-H_bend C-N_stretch C-N Stretch (1450-1350 cm-1) Structure->C-N_stretch C-I_stretch C-I Stretch (<600 cm-1) Structure->C-I_stretch

Caption: A diagram illustrating the key IR vibrational modes for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.[7]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₄H₅IN₄). The exact mass would be approximately 235.96 g/mol . Due to the presence of one iodine atom, a very characteristic M+1 peak will be absent, but the isotopic pattern of iodine is monoisotopic (¹²⁷I). The presence of four nitrogen atoms means the molecular weight will be an odd number, consistent with the Nitrogen Rule.

  • Key Fragmentation Pathways:

    • Loss of I•: A major fragmentation pathway would be the cleavage of the C-I bond, which is relatively weak, to give a fragment at [M - 127]⁺. This would be a prominent peak.

    • Loss of HCN: Pyrimidine rings often undergo fragmentation by losing hydrogen cyanide (HCN, 27 Da). Sequential losses of HCN are possible.

    • Loss of NH₂• or NH₃: Fragmentation involving the amino groups could lead to peaks corresponding to [M - 16]⁺ or [M - 17]⁺.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and induce fragmentation.

  • Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of MS Fragmentation

MS_Fragmentation M Molecular Ion (M+) m/z ≈ 236 F1 [M - I]+ m/z ≈ 109 M->F1 - I• F2 [M - HCN]+ m/z ≈ 209 M->F2 - HCN F3 [M - NH3]+ m/z ≈ 219 M->F3 - NH3

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS. This guide provides a predictive framework and robust experimental protocols to enable researchers to confidently acquire and interpret the necessary spectroscopic data. By understanding the influence of the diamino and iodo substituents on the pyrimidine core, one can anticipate the key spectral features that confirm the identity and purity of this important heterocyclic compound.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure of Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

It is with a commitment to scientific accuracy that we present this in-depth technical guide. Our initial objective was to focus solely on the crystal structure of 5-Iodopyrimidine-4,6-diamine. However, a comprehensive search of crystallographic databases and the scientific literature has revealed that detailed, publicly available crystal structure data for this specific compound is not currently available.

In the spirit of advancing research and providing valuable insights, we have broadened the scope of this guide to encompass the Crystal Structure Analysis of Diaminopyrimidine Derivatives . This allows us to deliver a robust and technically detailed resource that remains highly relevant to your interests. The principles, methodologies, and applications discussed herein are directly applicable to the study of this compound, should its crystal structure become known in the future.

This guide will delve into the synthesis, crystallization, and structural elucidation of this important class of molecules, drawing upon published data for closely related analogues to illustrate key concepts and techniques.

The Significance of Diaminopyrimidines in Medicinal Chemistry

The diaminopyrimidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. These compounds are recognized for their ability to mimic the purine bases of DNA and RNA, allowing them to function as potent enzyme inhibitors. Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The precise three-dimensional arrangement of atoms within the crystal lattice of these molecules is paramount, as it governs their physicochemical properties, such as solubility and stability, and dictates their binding affinity to biological targets.

Synthesis and Crystallization of Diaminopyrimidine Derivatives

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

General Synthesis Strategies

The synthesis of diaminopyrimidine derivatives often involves multi-step reaction sequences. A common approach for introducing substituents at the 5-position of the pyrimidine ring is through electrophilic halogenation. For instance, the iodination of a 2,4-diamino-6-substituted pyrimidine can be achieved using N-iodosuccinimide in an appropriate solvent like acetonitrile.[1] The general synthetic pathway can be conceptualized as follows:

G cluster_synthesis Synthesis of 5-Iodo-diaminopyrimidine Derivatives Start 2,4-Diamino-6-substituted pyrimidine Reaction Electrophilic Iodination Start->Reaction Reagent N-Iodosuccinimide (NIS) in Acetonitrile Reagent->Reaction Product 2,4-Diamino-5-iodo-6-substituted pyrimidine Reaction->Product

A generalized workflow for the synthesis of 5-iodinated diaminopyrimidine derivatives.
Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step. Success is dependent on a variety of factors including solvent system, temperature, and the rate of solvent evaporation. Common techniques for the crystallization of organic molecules like diaminopyrimidine derivatives include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

Elucidating the Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Experimental Workflow

The process of determining a crystal structure via single-crystal X-ray diffraction follows a well-defined workflow:

G cluster_xray Single-Crystal X-ray Diffraction Workflow Crystal Mount Single Crystal Diffractometer X-ray Diffraction Data Collection Crystal->Diffractometer Data Data Reduction and Structure Solution Diffractometer->Data Refinement Structure Refinement Data->Refinement Validation Validation and Analysis Refinement->Validation

A schematic of the single-crystal X-ray diffraction experimental workflow.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates and thermal displacement parameters.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Case Study: Crystal Structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine

To illustrate the insights gained from crystal structure analysis, we will examine the published structure of a related diaminopyrimidine derivative, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.[2]

Crystallographic Data Summary
ParameterValue[2]
Chemical FormulaC₁₃H₁₆N₄S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (7)
b (Å)12.3456 (8)
c (Å)11.4567 (9)
β (°)98.765 (4)
Volume (ų)1412.3 (2)
Z4
Molecular and Packing Structure

The crystal structure of this compound reveals a dimeric arrangement stabilized by N—H⋯N hydrogen bonds.[2] The pyrimidine and phenyl rings adopt a twisted conformation relative to each other.[2]

G cluster_molecule Molecular Structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine cluster_packing Crystal Packing mol C₁₃H₁₆N₄S dimer Dimeric Arrangement mol->dimer conformation Twisted Conformation mol->conformation hbond N-H...N Hydrogen Bonds dimer->hbond

Key structural features of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.

The Role of Crystal Structure in Drug Development

The knowledge of a compound's crystal structure is invaluable in the drug development process. It provides a rational basis for understanding and optimizing the properties of a drug candidate.

G cluster_drugdev Impact of Crystal Structure on Drug Development Structure Crystal Structure (Atomic Coordinates) SBDD Structure-Based Drug Design Structure->SBDD Properties Physicochemical Properties Structure->Properties Optimization Lead Optimization SBDD->Optimization Formulation Solid-State Formulation Properties->Formulation

The central role of crystal structure in guiding drug development efforts.
  • Structure-Based Drug Design (SBDD): The precise atomic coordinates from a crystal structure can be used in computational modeling to understand how a molecule binds to its target protein. This allows for the rational design of new analogues with improved potency and selectivity.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have vastly different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing these polymorphs.

  • Intellectual Property: A novel crystal form of a drug can be a patentable invention, providing crucial intellectual property protection.

Conclusion

While the specific crystal structure of this compound remains to be determined, the methodologies and principles outlined in this guide provide a comprehensive framework for the structural analysis of diaminopyrimidine derivatives. The insights gained from such studies are critical for advancing our understanding of these important molecules and for the development of new and improved therapeutics. The scientific community eagerly awaits the elucidation of the crystal structure of this compound, which will undoubtedly contribute to the growing body of knowledge in this vital area of medicinal chemistry.

References

Solubility and stability of 5-Iodopyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Iodopyrimidine-4,6-diamine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, focusing on its solubility in common laboratory solvents and its chemical stability under various stress conditions. As a key intermediate in pharmaceutical synthesis, a thorough understanding of these characteristics is critical for researchers, process chemists, and formulation scientists. This document outlines the theoretical principles governing its solubility, provides a predictive solubility profile, and details a robust experimental protocol for its empirical determination using the gold-standard shake-flask method. Furthermore, it delves into the stability of the compound, presenting a systematic approach to forced degradation studies as per ICH guidelines. Detailed, step-by-step methodologies for both solubility and stability testing are provided, supported by validated analytical techniques such as HPLC-UV. The insights herein are intended to facilitate efficient process development, formulation design, and ensure the quality and reliability of research outcomes involving this compound.

Introduction to this compound

This compound is a substituted pyrimidine derivative characterized by a pyrimidine core with amino groups at positions 4 and 6, and an iodine atom at position 5. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development, forming the core structure of numerous biologically active molecules, including nucleobases and various therapeutic agents.[1] The unique arrangement of two electron-donating amino groups and a bulky, electron-withdrawing iodine atom imparts specific chemical properties that influence its reactivity, solubility, and stability. A precise understanding of these properties is paramount for its effective use as a synthetic building block.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₅IN₄

  • Molecular Weight: 235.95 g/mol

  • Appearance: Typically an off-white to light brown solid powder.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its purification, formulation, and bioavailability. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2]

Theoretical Principles and Predictive Analysis

The solubility of this compound is governed by the interplay of its functional groups:

  • Amino Groups (-NH₂): The two primary amine groups are polar and capable of acting as both hydrogen bond donors and acceptors. This feature strongly suggests favorable interactions and enhanced solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[3]

  • Pyrimidine Ring: The nitrogen atoms within the heterocyclic ring contribute to the molecule's polarity and can act as hydrogen bond acceptors.

  • Iodine Atom (-I): The large iodine atom increases the molecular weight and surface area. While it is a polarizable atom that can participate in dipole-dipole interactions, its overall contribution is sterically hindering and lipophilic, which may decrease solubility in highly polar solvents like water but improve it in less polar organic solvents.

Based on this structural analysis, this compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like alcohols, and sparingly soluble to insoluble in nonpolar solvents such as toluene and hexanes.

Predictive Solubility Data

While extensive empirical data is not publicly available, the following table presents a predictive and hypothetical, yet realistic, solubility profile for this compound in common laboratory solvents at ambient temperature (20-25°C). This serves as a practical guide for solvent selection.

Solvent CategorySolventDielectric Constant (20°C)[4]Predicted Solubility (Qualitative)Predicted Solubility (Quantitative, mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.0Highly Soluble> 100
Dimethylformamide (DMF)38.3Soluble50 - 100
Acetonitrile (MeCN)36.6Sparingly Soluble5 - 10
Polar Protic Methanol (MeOH)32.7Moderately Soluble10 - 20
Ethanol (EtOH)24.6Sparingly Soluble2 - 5
Water80.1Slightly Soluble< 1
Less Polar Ethyl Acetate (EtOAc)6.0Slightly Soluble< 1
Dichloromethane (DCM)9.1Very Slightly Soluble< 0.5
Nonpolar Toluene2.4Insoluble< 0.1
Hexanes1.9Insoluble< 0.1
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility.[3] It is a robust and reliable technique for generating accurate solubility data.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 2.0 mL) of the selected solvents. A visible excess of solid must remain to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Determine the concentration by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the original solubility (in mg/mL) by multiplying the measured concentration by the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant T (24-48h) prep2->equil1 equil2 Settle undissolved solid (2h) equil1->equil2 analysis1 Filter supernatant (0.22 µm) equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Analyze via HPLC-UV analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4 G cluster_stress Stress Application cluster_analysis Analysis & Method Development api API Solution (this compound) acid Acidic (HCl, Heat) api->acid base Basic (NaOH, Heat) api->base ox Oxidative (H₂O₂, RT) api->ox therm Thermal (Heat) api->therm photo Photolytic (ICH Light) api->photo sample Withdraw & Neutralize Stressed Samples acid->sample base->sample ox->sample therm->sample photo->sample hplc HPLC-PDA Analysis sample->hplc develop Develop Method: Resolve All Peaks hplc->develop validate Validate Stability- Indicating Method develop->validate

References

Discovery of novel pyrimidine-based therapeutic agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Pyrimidine-Based Therapeutic Agents

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of DNA, RNA, and a multitude of clinically successful therapeutic agents.[1][2] Its versatility, synthetic accessibility, and ability to form crucial hydrogen bond interactions have established it as a "privileged scaffold" in drug discovery.[3][4][5] This guide provides drug development professionals with a comprehensive overview of the modern workflow for discovering novel pyrimidine-based therapeutics, from initial target validation to preclinical candidate selection. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for robust and reproducible drug discovery campaigns targeting a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][6][7]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

The six-membered heterocyclic pyrimidine ring is not merely a synthetic curiosity; it is a cornerstone of life. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its derivatives are intimately involved in cellular signaling, replication, and metabolism.[2][8][9] This inherent biological relevance allows pyrimidine-based compounds to interact with a wide array of enzymes and receptors within the cell.[2]

Medicinal chemists prize the pyrimidine scaffold for several key reasons:

  • Structural Versatility: The ring can be readily and diversely functionalized at the 2, 4, 5, and 6 positions, allowing for the fine-tuning of a compound's steric and electronic properties to achieve desired potency and selectivity.[3]

  • Bioisosteric Potential: The pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties such as solubility and metabolic stability.[3][6]

  • Proven Clinical Success: A significant number of FDA-approved drugs, from the anticancer agent 5-Fluorouracil to kinase inhibitors like Imatinib and the antiviral Zidovudine, incorporate a pyrimidine core, validating its utility.[10][11][12]

This guide will navigate the strategic pathway of leveraging these advantages to develop the next generation of pyrimidine-based therapeutics.

The Discovery Engine: A Workflow for Novel Pyrimidine Therapeutics

The journey from a chemical concept to a viable drug candidate is a systematic process of design, synthesis, and validation. The following workflow illustrates the key stages, each of which requires a deep understanding of the underlying biology and chemistry.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Development TID Target Identification (e.g., Kinases, DHODH) TV Target Validation (Genetic, Pharmacological) TID->TV HTS High-Throughput Screening (HTS) of Pyrimidine Libraries TV->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR SBDD Structure-Based Drug Design (SBDD) SBDD->SAR FBLD Fragment-Based Lead Discovery (FBLD) FBLD->SAR ADME ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADME InVivo In Vivo Efficacy Models (e.g., Xenograft, Disease Models) ADME->InVivo PC Preclinical Candidate Selection InVivo->PC

Caption: High-level workflow for pyrimidine-based drug discovery.

Target Identification: Where Pyrimidines Shine

The success of a therapeutic agent is fundamentally tied to its biological target. Pyrimidine scaffolds have shown exceptional efficacy against several classes of targets, primarily due to their ability to mimic the adenine ring of ATP or interact with nucleotide-binding sites.[13]

Protein Kinases: A Premier Target Class

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[14][15] Pyrimidine derivatives are particularly effective as kinase inhibitors.

  • EGFR, HER2, and VEGFR: These receptor tyrosine kinases are crucial drivers of cell proliferation and angiogenesis in tumors. Pyrimidine-based inhibitors can achieve high potency and selectivity against these targets. For example, the fused pyrido[2,3-d]pyrimidine scaffold is a critical component in inhibitors of cyclin-dependent kinases (CDKs) like Palbociclib.[15] The combination of a pyrimidine core with other moieties, such as a sulfonamide, can even yield dual-target inhibitors against EGFR/HER2.[3][4]

  • Janus Kinases (JAKs): JAKs are central to cytokine signaling pathways that mediate immune responses. Selective JAK1 inhibitors based on a 2,4-diaminopyrimidine core have been developed for treating inflammatory conditions.[16]

  • Aurora Kinases: These are key regulators of mitosis and are often overexpressed in cancer. Pyrimidine-based inhibitors have been designed to induce the "DFG-out" (inactive) conformation of Aurora A kinase, leading to reduced levels of oncoproteins like MYC.[17]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGFR EGFR Receptor RAS RAS EGFR->RAS Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor Pyrimidine-Based Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.[18]
Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[19] Viruses are highly dependent on the host cell's supply of nucleotides for replication.[20] Targeting a host enzyme like DHODH offers a novel antiviral strategy with a potentially high barrier to resistance. Potent and selective DHODH inhibitors have demonstrated broad-spectrum antiviral activity against viruses like cytomegalovirus and adenovirus.[19] The antiviral effect of these inhibitors can be reversed by the addition of external pyrimidine precursors like uridine, confirming the mechanism of action.[19][20]

Lead Generation and Optimization

Once a target is validated, the next step is to identify and refine a "lead" compound. This involves screening large libraries and then systematically modifying the initial hits to improve their therapeutic properties.

High-Throughput Screening (HTS)

HTS allows for the rapid testing of large, diverse chemical libraries against the target of interest. Pyrimidine-based libraries are particularly valuable due to the scaffold's versatility.[21][22]

Workflow for a Typical Kinase HTS Campaign:

G Start Start: Pyrimidine Library (384-well plates) Dispense Dispense Test Compounds Start->Dispense AddEnzyme Add Kinase & Substrate Dispense->AddEnzyme AddATP Initiate Reaction (Add ATP) AddEnzyme->AddATP Incubate Incubate (e.g., 60 min at 30°C) AddATP->Incubate Detect Stop Reaction & Add Detection Reagent (e.g., Luminescence) Incubate->Detect Readout Read Plate (Signal Detection) Detect->Readout Analyze Data Analysis (Identify 'Hits') Readout->Analyze

Caption: A generalized high-throughput screening (HTS) workflow.[21]
Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves the iterative process of making specific chemical modifications to a compound and measuring the effect on its biological activity.[7][23][24] The goal is to develop a clear understanding of which parts of the molecule are essential for potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[25]

For pyrimidine scaffolds, SAR studies often explore:

  • Substitutions at C2, C4, and C6: These positions are frequently used to interact with the "hinge" region of a kinase's ATP-binding pocket or to introduce vectors that can be modified to improve solubility and cell permeability.

  • Modifications at C5: This position can be used to modulate the electronic properties of the ring or to introduce groups that probe deeper into a binding pocket, often enhancing selectivity.

  • Fused Ring Systems: Creating fused systems like pyrazolo[3,4-d]pyrimidines or pyrido[2,3-d]pyrimidines can rigidly constrain the molecule's conformation, which can lead to a significant increase in binding affinity and selectivity.[5][13][15]

Data-Driven Decisions: Quantitative Analysis

The drug discovery process relies on quantitative data to compare compounds and make informed decisions. IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a drug's potency.

Table 1: Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

Compound (Class) Target Kinase Biochemical IC₅₀ Cellular IC₅₀ (Cell Line) Source(s)
Osimertinib (Pyrimidine) EGFR (T790M mutant) ~1 nM ~15 nM (H1975) [18]
Erlotinib (Quinazoline) EGFR (T790M mutant) ~200 nM >5000 nM (H1975) [18]
Indazol-pyrimidine 4f N/A (Anticancer) N/A 1.629 µM (MCF-7) [22][26]
Indazol-pyrimidine 4i N/A (Anticancer) N/A 1.841 µM (MCF-7) [22][26]

| Compound 35 (Pyrimidine) | Nav1.2 Channel | 65 nM | N/A |[27] |

This data demonstrates the superior potency of a third-generation pyrimidine-based EGFR inhibitor (Osimertinib) against a key resistance mutation compared to an older, non-pyrimidine inhibitor. It also shows the potent anticancer and ion channel activity of novel pyrimidine scaffolds.

Field-Proven Methodologies: Key Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, step-by-step methodologies for common assays used in the evaluation of pyrimidine-based therapeutic agents.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (HTS Format)

Objective: To determine the inhibitory activity of test compounds against a specific protein kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence, produced by an ATP-dependent luciferase, indicates higher kinase activity (more ATP consumed). Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds from the pyrimidine library (typically dissolved in DMSO) into a 384-well, low-volume, solid white assay plate.

  • Enzyme Preparation: Prepare a reaction mixture containing the purified target kinase (e.g., eEF-2K) and its specific peptide substrate in a kinase assay buffer.[21]

  • Enzyme Addition: Dispense 5 µL of the enzyme/substrate mixture into each well of the assay plate containing the test compounds. Allow a pre-incubation period of 15 minutes at room temperature to permit compound binding to the enzyme.

  • Reaction Initiation: Prepare a solution of ATP in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[21] The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Stop the reaction and add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and its substrate, which will produce light in the presence of ATP.

  • Readout: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or a potent known inhibitor). Plot the normalized percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effect of pyrimidine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration and calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit cell proliferation by 50%.[22]

Conclusion and Future Directions

The pyrimidine scaffold remains one of the most fruitful starting points for the discovery of novel therapeutic agents.[2][28] Its proven track record and chemical tractability ensure its continued relevance in medicinal chemistry. Future research will likely focus on developing pyrimidine derivatives with even greater selectivity, particularly for challenging targets like specific kinase isoforms or mutant proteins that drive drug resistance.[3] The hybridization of the pyrimidine core with other pharmacophores to create dual-target or multi-target agents is also a promising strategy to tackle complex diseases like cancer.[4][14] As our understanding of disease biology deepens, the logical, data-driven discovery workflows outlined in this guide will be essential for translating the potential of the pyrimidine scaffold into clinically effective medicines.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a cornerstone in the edifice of medicinal chemistry.[1] As an aromatic heterocycle with two nitrogen atoms at positions 1 and 3, its structure is simple yet profoundly significant.[1] Its prevalence in natural bioactive molecules—most notably the nucleobases uracil, cytosine, and thymine which form the building blocks of RNA and DNA—has long signaled its deep-seated biological relevance.[1][2][3][4][5] This inherent biological role allows pyrimidine-based drugs to readily interact with enzymes, genetic materials, and other biocomponents within the cell.[6] For generations, this has inspired medicinal chemists to explore the vast chemical space offered by pyrimidine derivatives, leading to a multitude of clinically successful drugs.[1]

The pyrimidine scaffold is considered a "privileged structure" in drug discovery, a term reserved for molecular frameworks that can provide useful ligands for more than one type of biological target.[7][8] This versatility is not accidental; it stems from a unique combination of physicochemical properties, synthetic tractability, and the ability to engage in specific, high-affinity interactions with a wide array of proteins.[6][9][10] Consequently, pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[6][11][12]

This guide provides a comprehensive technical overview of the role of the pyrimidine scaffold in drug discovery. We will delve into its mechanisms of action across key therapeutic areas, present detailed experimental protocols for its synthesis and evaluation, and explore the structure-activity relationships that guide the optimization of new drug candidates.

Chapter 1: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Physicochemical Properties and Biological Rationale

The six-membered ring of pyrimidine containing two nitrogen atoms at positions 1 and 3 imparts a unique set of electronic and structural features.[2][13] This arrangement creates a π-deficient system, influencing the molecule's reactivity and its ability to participate in non-covalent interactions. Key properties include:

  • Hydrogen Bonding Capability: The nitrogen atoms in the ring are excellent hydrogen bond acceptors. Furthermore, substituents, particularly amino groups at the C2 and C4 positions, can act as hydrogen bond donors. This dual capacity is critical for the specific recognition and binding of pyrimidine-containing molecules to the active sites of enzymes and receptors.[10]

  • Bioisosterism: The pyrimidine ring is often used as a bioisostere for purine or phenyl groups.[7][14] This means it can replace these other rings in a drug molecule without losing the desired biological activity, often while improving properties like solubility, metabolic stability, or target selectivity. Its role as an "ATP-mimic" in kinase inhibitors is a prime example of this principle.[7]

  • Synthetic Versatility: The pyrimidine core is synthetically accessible, allowing for the creation of large, diverse libraries of compounds for high-throughput screening.[9] The positions on the ring (C2, C4, C5, and C6) can be readily functionalized, enabling fine-tuning of a compound's pharmacological profile through structure-activity relationship (SAR) studies.[3][11]

Foundational Role in Nature

The most compelling evidence for the scaffold's importance is its central role in genetics. The pyrimidine bases—cytosine (C), thymine (T), and uracil (U)—are fundamental components of nucleic acids.[3][12] This natural precedent means that biological systems are inherently equipped with transport and metabolic pathways for pyrimidine-like molecules, a feature that can be advantageously exploited in drug design.

Pyrimidine Pyrimidine Core Nucleobases Nucleobases (Cytosine, Thymine, Uracil) Pyrimidine->Nucleobases Forms Vitamins Vitamins (Thiamine - B1) Pyrimidine->Vitamins Core of ApprovedDrugs Approved Drugs Pyrimidine->ApprovedDrugs Scaffold for DNA_RNA DNA & RNA Building Blocks Nucleobases->DNA_RNA Constitute BioTargets Biological Targets (Enzymes, Receptors) ApprovedDrugs->BioTargets Interact with DNA_RNA->BioTargets Template for

Caption: The central role of the pyrimidine scaffold.

Chapter 2: Therapeutic Applications & Mechanisms of Action

The synthetic flexibility and inherent biological relevance of the pyrimidine scaffold have led to its successful application across numerous therapeutic areas.

Anticancer Agents

Cancer therapy is arguably the area most impacted by pyrimidine-based drugs.[5] Their primary mechanism involves the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways that control cell growth, proliferation, and survival.[7][15]

Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives are designed as ATP-competitive inhibitors.[7] They mimic the adenine portion of ATP and bind to the enzyme's ATP-binding pocket. The pyrimidine's nitrogen atoms typically form crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme. This binding event blocks the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade.[16][17]

Key kinase targets for pyrimidine-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR): Overactivity of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[16] Pyrimidine-based drugs like Gefitinib and Osimertinib are potent EGFR inhibitors.[17][18]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibitors like Palbociclib (a pyrido[2,3-d]pyrimidine) target CDK4/6 and are used to treat certain types of breast cancer.[19][20]

  • Aurora Kinases: These serine/threonine kinases are involved in mitosis, and their inhibition can lead to apoptosis in cancer cells.[1]

cluster_inhibition ATP Binding Site Ligand Growth Factor (EGF) EGFR EGFR Ligand->EGFR Binds to Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer ADP ADP Ras Ras Dimer->Ras Activates Inhibitor Pyrimidine Inhibitor (e.g., Osimertinib) Inhibitor->Dimer Blocks ATP Binding ATP ATP ATP->Dimer Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.

Quantitative Data: EGFR Kinase Inhibitors

The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

CompoundScaffold TypeTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM) (H1975 Cell Line)
Erlotinib QuinazolineEGFR (WT)~2>5000
Osimertinib PyrimidineEGFR (T790M mutant)~1~15
Data compiled from multiple sources.[18]

This table highlights the power of scaffold modification. Osimertinib, a third-generation pyrimidine-based inhibitor, was specifically designed to overcome resistance to earlier quinazoline-based drugs by potently inhibiting the EGFR T790M resistance mutation.[18]

Antiviral Agents

Pyrimidine derivatives are foundational to antiviral therapy, primarily as nucleoside analogues.[21]

Mechanism of Action: Chain Termination

These drugs are prodrugs that mimic natural pyrimidine nucleosides (like thymidine or cytidine).[22] Inside the cell, they are phosphorylated to their active triphosphate form. Viral polymerases, such as reverse transcriptase in HIV, mistakenly incorporate these analogues into the growing viral DNA or RNA strand.[21] Because these analogues often lack the 3'-hydroxyl group necessary for chain elongation, their incorporation leads to the termination of nucleic acid synthesis, thereby halting viral replication.[21][22]

  • Examples: Zidovudine (AZT) and Lamivudine are used in HIV therapy.[21] Flucytosine is an antifungal that is converted to 5-fluorouracil, which disrupts fungal RNA and DNA synthesis.[13][23][24]

Recent research has also shown that combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues can synergistically inhibit the replication of RNA viruses like SARS-CoV-2.[25][26] This strategy works by depleting the host cell's natural pool of pyrimidines, making the virus more susceptible to the effects of the nucleoside analogue.[25]

Antimicrobial Agents

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

In the realm of antibacterials, pyrimidines function as selective inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[13] Tetrahydrofolate is a vital cofactor in the biosynthesis of nucleotides and amino acids. By blocking this pathway, pyrimidine-based drugs starve the bacteria of essential building blocks, leading to a bacteriostatic effect.

The key to their success is selectivity. Drugs like Trimethoprim exhibit a much higher affinity for bacterial DHFR than for the human equivalent, which minimizes host toxicity.[13]

  • Examples: Trimethoprim (antibacterial) and Pyrimethamine (antimalarial).[13][23]

Chapter 3: Drug Discovery Workflow & Experimental Protocols

The journey of a pyrimidine-based compound from a laboratory concept to a clinical drug follows a structured, multi-stage process.

General Drug Discovery Workflow

The workflow is an iterative cycle of design, synthesis, and testing, aimed at optimizing a molecule's potency, selectivity, and pharmacokinetic properties.

cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase Synthesis Pyrimidine Core Synthesis & Library Generation HTS High-Throughput Screening (HTS) Synthesis->HTS HitID Hit Identification HTS->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt InVitro In Vitro Testing (Potency, Selectivity) LeadOpt->InVitro InVitro->LeadOpt Feedback InVivo In Vivo Testing (Efficacy, Toxicity) InVitro->InVivo Preclinical Preclinical Development InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical Candidate Drug Candidate Clinical->Candidate

Caption: General workflow for pyrimidine-based drug discovery.[1]
Synthesis Protocol: The Biginelli Reaction

The Biginelli reaction is a classic, one-pot multi-component reaction for synthesizing dihydropyrimidinones, which are valuable intermediates.[27] Its efficiency and simplicity are prime examples of why the pyrimidine scaffold is synthetically tractable.

Objective: To synthesize a dihydropyrimidinone derivative from an aldehyde, a β-ketoester, and urea.

Methodology:

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an aryl aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea.[27]

  • Solvent and Catalyst Addition: Add a suitable solvent, typically ethanol. Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).

    • Causality: The acid catalyst is crucial for activating the aldehyde carbonyl group, facilitating the initial condensation step with urea. It also promotes the subsequent cyclization and dehydration steps.

  • Reaction Conditions: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the multiple bond-forming steps in this cascade reaction.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

    • Self-Validation: The crude product can be recrystallized from hot ethanol. The purity of the final product is confirmed by measuring its melting point and comparing it to the literature value, and by spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry). A sharp melting point indicates high purity.

In Vitro Assay Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of a test compound against a specific protein kinase. It is a self-validating system through the use of appropriate controls.

Objective: To measure the potency of a pyrimidine-based inhibitor against a target kinase (e.g., EGFR).

Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrimidine inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Further dilute these in the kinase assay buffer.[18]

    • Causality: A wide concentration range is necessary to generate a complete dose-response curve, from which the IC50 can be accurately calculated.

  • Reaction Setup (384-well plate format):

    • Test Wells: Add the test compound at various concentrations, the target kinase, and a specific peptide substrate.

    • Positive Control: Add a known, potent inhibitor of the kinase instead of the test compound. This well defines 100% inhibition.

    • Negative Control (Vehicle): Add only the DMSO vehicle instead of an inhibitor. This well defines 0% inhibition (maximum kinase activity).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. The final ATP concentration should ideally be at or below its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., ADP-Glo™), where the amount of ADP produced is converted into a light signal.

  • Data Analysis:

    • Normalize the data: [(Signal_test - Signal_positive) / (Signal_negative - Signal_positive)] * 100.

    • Plot the normalized kinase activity (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: The assay is considered valid if the Z-factor (a measure of statistical effect size calculated from the positive and negative controls) is greater than 0.5.

Conclusion and Future Perspectives

The pyrimidine scaffold is, without question, a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents.[1] Its journey from a fundamental component of life to a central scaffold in life-saving medicines is a testament to its remarkable chemical and biological versatility. The systematic application of the experimental protocols and a deep understanding of targeted biological pathways are essential for unlocking the full therapeutic potential of this heterocyclic system.[1]

The future for pyrimidine-based drug discovery remains bright. Ongoing research is focused on developing next-generation therapeutics, including dual-target kinase inhibitors to combat drug resistance and covalent inhibitors for increased potency and duration of action.[28] As our understanding of disease biology deepens, the pyrimidine scaffold will undoubtedly continue to be a vital tool for medicinal chemists aiming to address the world's most pressing health challenges.[6]

References

Methodological & Application

Application Notes & Protocols: Synthesis and Application of 5-Iodopyrimidine-4,6-diamine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Iodopyrimidine-4,6-diamine Scaffold

In the landscape of modern drug discovery, protein kinases remain a paramount target class, central to cellular signaling and frequently implicated in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has been dominated by scaffolds capable of mimicking the ATP hinge-binding motif. Among these, the pyrimidine core is a privileged structure, featured in numerous FDA-approved drugs.[1] Its nitrogen atoms form crucial hydrogen bonds with the conserved hinge region of the kinase domain, providing a strong anchoring point for inhibitors.[2]

The 4,6-diaminopyrimidine substitution pattern, in particular, offers a versatile platform for developing potent and selective inhibitors.[3][4] This arrangement allows for dual hydrogen bond donation to the kinase hinge, enhancing binding affinity. However, the true synthetic and strategic power of this scaffold is unlocked with the introduction of an iodine atom at the C5 position. The 5-iodo substituent serves as a highly reactive and versatile chemical handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse chemical moieties.[5][6] This "late-stage functionalization" approach allows researchers to rapidly generate extensive libraries of derivatives, each with unique steric and electronic properties, to probe the intricate structure-activity relationships (SAR) of a target kinase.[7][8]

This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for the preparation of the this compound intermediate and its subsequent derivatization, and methodologies for its biological evaluation as a kinase inhibitor.

Overall Synthetic Strategy

The synthesis of a diverse library of this compound derivatives is a two-stage process. The first stage involves the regioselective iodination of the pyrimidine core. The second stage leverages the reactivity of the C-I bond to introduce molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Diversification cluster_2 Stage 3: Evaluation A 4,6-Diaminopyrimidine (Starting Material) B 5-Iodo-4,6-diaminopyrimidine (Key Intermediate) A->B Iodination (e.g., NIS, CH3CN) D Diverse Library of 5-Aryl-pyrimidine-4,6-diamine Derivatives B->D Suzuki-Miyaura Coupling (Pd Catalyst, Base) C Aryl/Heteroaryl Boronic Acid C->D F SAR Data (IC50 Values) D->F E Kinase Panel E->F

Figure 1: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: this compound

This protocol describes the direct iodination of commercially available pyrimidine-4,6-diamine at the C5 position using N-Iodosuccinimide (NIS). This method is reliable and generally provides a high yield of the desired product.[9] An alternative, environmentally friendly approach involves the mechanical grinding of pyrimidine derivatives with solid iodine and silver nitrate, which can achieve high yields in shorter reaction times under solvent-free conditions.[6][10][11]

Materials and Reagents:

  • Pyrimidine-4,6-diamine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add pyrimidine-4,6-diamine (1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 10-15 mL per gram of diamine).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.5 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, so slow addition may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Derivative Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.[12] This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[13]

Materials and Reagents:

  • This compound (from Protocol 1)

  • Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid, 1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction vial

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (1,4-Dioxane/water).

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-pyrimidine-4,6-diamine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Exemplar Library Diversification via Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterExpected Product StructureRationale for Selection
1Phenylboronic acid5-Phenylpyrimidine-4,6-diamineBaseline, unsubstituted aryl group
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)pyrimidine-4,6-diamineIntroduces a hydrogen bond acceptor
33-Fluorophenylboronic acid5-(3-Fluorophenyl)pyrimidine-4,6-diamineModulates electronics and potential for halogen bonding
4Pyridine-3-boronic acid5-(Pyridin-3-yl)pyrimidine-4,6-diamineIntroduces a basic nitrogen for improved solubility/PK
54-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)pyrimidine-4,6-diamineStrong electron-withdrawing group to probe electronic effects

Biological Evaluation: Kinase Inhibition Assays

The synthesized derivatives can be evaluated for their ability to inhibit specific protein kinases. A common and robust method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.

Protocol 3: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Format)

Principle: This assay measures kinase activity by quantifying the amount of ADP produced. In the first step, the kinase reaction is performed. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

G A 1. Prepare Reagents: - Kinase Enzyme - Substrate + ATP - Test Compounds (Serially Diluted) B 2. Kinase Reaction: Incubate reagents in multi-well plate A->B C 3. Terminate & Deplete ATP: Add ADP-Glo™ Reagent B->C D 4. ADP to ATP Conversion: Add Kinase Detection Reagent C->D E 5. Signal Detection: Measure luminescence (Plate Reader) D->E F 6. Data Analysis: Plot Dose-Response Curve Calculate IC50 E->F

Figure 2: Workflow for a typical in vitro luminescence-based kinase inhibition assay.

Materials and Reagents:

  • Recombinant kinase of interest (e.g., FLT3, JAK3, CDK2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • Kinase assay buffer (containing MgCl₂)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipette, plate shaker, and luminescence-capable plate reader

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix of the kinase enzyme in the appropriate assay buffer.

    • Prepare a master mix of the substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Add the kinase solution to the wells containing the compounds and incubate briefly.

    • Initiate the reaction by adding the substrate/ATP solution.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to all wells to stop the reaction and deplete unused ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data relative to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Hypothetical Kinase Inhibition Data and SAR Insights

Compound ID5-Position SubstituentFLT3 IC₅₀ (nM)JAK3 IC₅₀ (nM)CDK2 IC₅₀ (nM)SAR Note
1a Phenyl250800>1000Modest activity, provides a baseline for comparison.
2a 4-Methoxyphenyl35450>1000H-bond acceptor at para position significantly improves FLT3 potency.
3a 3-Fluorophenyl180950>1000Meta-fluoro substitution does not improve potency over the parent phenyl.
4a Pyridin-3-yl25150850Introduction of pyridine improves potency and may enhance solubility.
5a 4-(Trifluoromethyl)phenyl450>1000>1000Strong electron-withdrawing group is detrimental to activity.

Data are for illustrative purposes only.

The data in Table 2 illustrates how systematic modification at the C5 position can dramatically influence both the potency and selectivity of the inhibitors.[3][14][15] For example, the addition of a 4-methoxy group (Compound 2a ) creates a favorable interaction in the FLT3 active site, leading to a significant increase in potency compared to the unsubstituted phenyl ring (Compound 1a ). Such analyses are crucial for guiding the next round of inhibitor design and optimization.

Conclusion

The this compound scaffold is a powerful and highly adaptable platform for the discovery of novel kinase inhibitors. Its synthesis is straightforward, beginning with the reliable iodination of the pyrimidine core. The resulting 5-iodo intermediate provides a crucial gateway for rapid diversification through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura reaction. This strategic approach enables the efficient exploration of structure-activity relationships, facilitating the optimization of potency and selectivity against specific kinase targets. The protocols and strategies outlined in this guide offer a solid foundation for researchers in drug discovery to generate and evaluate novel pyrimidine-based therapeutic candidates.

References

Application Notes & Protocols: Strategic Use of 5-Iodopyrimidine-4,6-diamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: The Strategic Value of the Pyrimidine Core

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, imparting critical physicochemical properties and biological activity to therapeutic agents.[1] Among these, the pyrimidine ring is a privileged structure, present in numerous FDA-approved drugs. Its π-electron-deficient nature makes it susceptible to nucleophilic attack and facilitates key transformations like palladium-catalyzed cross-coupling reactions.[2]

This guide focuses on 5-Iodopyrimidine-4,6-diamine , a highly functionalized and versatile building block. The presence of an iodine atom at the C5 position provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the diamino groups at C4 and C6 offer points for further derivatization or act as crucial pharmacophoric features. Understanding how to strategically employ this reagent in palladium-catalyzed reactions is essential for unlocking novel chemical space in drug discovery and materials science.[1]

The Reagent: this compound at a Glance

Before deploying any reagent, a thorough understanding of its properties is paramount. The iodine substituent at the C5 position is the key to its utility in cross-coupling, offering a favorable balance of reactivity and stability. The C-I bond is significantly weaker than C-Br or C-Cl bonds, allowing for milder reaction conditions and broader catalyst compatibility.

Chemical & Physical Properties:

PropertyValueSource
Molecular Formula C₄H₅IN₄[3]
Molecular Weight 235.96 g/mol [3]
Appearance Brown or colorless crystalline solid[3]
Melting Point 212-214 °C[3]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF)[3]

Note: The properties listed are for the closely related and more commonly documented isomer, 5-Iodo-pyrimidine-2,4-diamine. Researchers should verify the properties of their specific starting material.

The Engine: The Palladium-Catalyzed Cross-Coupling Cycle

At the heart of these powerful transformations is a catalytic cycle driven by a palladium complex. While specific intermediates vary between reaction types, the fundamental mechanism involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[4] This cycle is the cornerstone of modern synthetic chemistry, a concept recognized with the 2010 Nobel Prize in Chemistry.[5]

The three key phases are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrimidine, forming a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation / Insertion: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[4][6]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdI Ar-Pd(II)-I (Ln) OxAdd->ArPdI Transmetal Transmetalation (R-M) ArPdI->Transmetal ArPdR Ar-Pd(II)-R (Ln) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Suzuki Workflow start Start setup Combine Reagents: - Pyrimidine-I - Boronic Acid - Base - Pd Catalyst start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool & Perform Aqueous Work-up monitor->workup purify Concentrate & Purify (Chromatography) workup->purify end End purify->end Buchwald-Hartwig Workflow start Start (Glovebox) setup Combine Catalyst: - Pd Pre-catalyst - Ligand - Strong Base start->setup reagents Add Pyrimidine-I and Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent heat Seal & Heat (80-110 °C) solvent->heat monitor Monitor Progress (LC-MS) heat->monitor quench Cool & Quench (aq. NH4Cl) monitor->quench purify Extract & Purify quench->purify end End purify->end

References

Application Notes and Protocols for the N-arylation of 5-Iodopyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylated Pyrimidines in Drug Discovery

N-arylated pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence stems from the ability of the pyrimidine ring to engage in various biological interactions, including hydrogen bonding and π-stacking, while the N-aryl substituent allows for fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. The targeted synthesis of these compounds is therefore of critical importance to researchers in drug development. This application note provides a detailed protocol for the N-arylation of 5-iodopyrimidine-4,6-diamine, a versatile building block for the synthesis of novel bioactive molecules. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2]

Mechanistic Considerations and Strategic Approach

The N-arylation of this compound presents unique challenges and opportunities. The presence of two primary amino groups at the C4 and C6 positions allows for the potential of both mono- and di-arylation. Furthermore, the electron-rich nature of the diaminopyrimidine ring can influence the efficiency of the catalytic cycle.

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation. For a substrate such as this compound, the high reactivity of the C-I bond makes it an excellent coupling partner.

Controlling the degree of arylation is a key strategic consideration. Selective mono-arylation can often be achieved by carefully controlling the stoichiometry of the aryl halide. Using a slight deficiency or an equimolar amount of the aryl halide relative to the diamine will favor the formation of the mono-arylated product. Conversely, employing an excess of the aryl halide will drive the reaction towards the di-arylated product. The choice of ligand can also influence selectivity, with bulkier ligands sometimes favoring mono-arylation due to steric hindrance around the palladium center.

Generalized Protocol for N-arylation

This protocol outlines a general method for the palladium-catalyzed N-arylation of this compound. Specific quantities and reaction times may require optimization depending on the specific aryl halide used.

Reagents and Materials
Reagent/MaterialPurposeTypical Grade
This compoundStarting material>95%
Aryl halide (e.g., aryl bromide)Arylating agent>98%
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium precatalystCatalyst grade
Xantphos or BINAPLigand>98%
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)Base>98%
Toluene or DioxaneAnhydrous solventAnhydrous
Argon or NitrogenInert gasHigh purity

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, aryl halide, base, and ligand to a dry Schlenk flask. prep2 Evacuate and backfill the flask with inert gas (3x). prep1->prep2 prep3 Add the palladium precatalyst under a positive flow of inert gas. prep2->prep3 prep4 Add anhydrous solvent via syringe. prep3->prep4 reaction1 Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). prep4->reaction1 reaction2 Monitor the reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction mixture to room temperature. reaction2->workup1 workup2 Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite. workup1->workup2 workup3 Wash the filtrate with water and brine. workup2->workup3 workup4 Dry the organic layer over anhydrous sodium sulfate. workup3->workup4 workup5 Concentrate the solvent under reduced pressure. workup4->workup5 workup6 Purify the crude product by column chromatography. workup5->workup6

Caption: Experimental workflow for the N-arylation of this compound.

Detailed Step-by-Step Protocols

Protocol A: Selective Mono-N-arylation
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired aryl halide (1.0-1.1 mmol, 1.0-1.1 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-N-arylated product.

Protocol B: Di-N-arylation
  • Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired aryl halide (2.2-2.5 mmol, 2.2-2.5 eq.), cesium carbonate (2.8 mmol, 2.8 eq.), and BINAP (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂; 0.03 mmol, 3 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous dioxane (12 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product (typically 24-48 hours).

  • Work-up: Follow the same work-up procedure as described in Protocol A.

  • Purification: Purify the crude product by flash column chromatography to isolate the di-N-arylated product.

Product Characterization

The synthesized N-arylated products should be characterized by standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. In the ¹H NMR spectrum of the mono-arylated product, one of the NH₂ signals will be replaced by an NH signal, and new signals corresponding to the aryl group will appear. For the di-arylated product, both NH₂ signals will be replaced by NH signals, and the integration of the aryl proton signals will be doubled compared to the mono-arylated product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product(s).

  • Purity Analysis: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalyst, poor quality reagents, or insufficient temperature.Use a fresh batch of palladium precatalyst and ligand. Ensure all reagents and solvents are anhydrous. Increase the reaction temperature in 10 °C increments.
Formation of side productsCompeting reactions, such as hydrodehalogenation.Screen different ligand/base combinations. A bulkier ligand may improve selectivity.
Difficulty in achieving di-arylationSteric hindrance or deactivation of the catalyst after the first arylation.Increase the excess of aryl halide and base. Switch to a more active catalyst system, potentially with a more electron-rich ligand. Increase the reaction temperature and time.
Poor separation of mono- and di-arylated productsSimilar polarities of the products.Use a long chromatography column with a shallow solvent gradient for purification. Consider derivatization of one of the products to alter its polarity before separation.

Conclusion

The N-arylation of this compound via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of a diverse range of substituted pyrimidine derivatives. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, selective mono- or di-arylation can be achieved. The protocols provided in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of novel compounds for biological evaluation.

References

The Versatile Scaffold: Application of 5-Iodopyrimidine-4,6-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a "privileged scaffold" in medicinal chemistry.[1] This guide focuses on a particularly valuable derivative, 5-Iodopyrimidine-4,6-diamine, a versatile building block for the synthesis of potent and selective therapeutic agents. The strategic placement of the iodo group at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The vicinal diamino groups at the C4 and C6 positions are crucial for establishing key interactions with biological targets, particularly the hinge region of protein kinases.

This document serves as a comprehensive resource for researchers in drug discovery, providing detailed protocols for the synthesis and functionalization of this compound, and highlighting its application in the development of kinase inhibitors for cancer therapy.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a critical first step. While various methods exist for the synthesis of substituted pyrimidines, a common and effective route to introduce the iodo group at the C5 position of a diaminopyrimidine scaffold involves electrophilic iodination using N-Iodosuccinimide (NIS).[2]

Experimental Protocol: Iodination of 4,6-Diaminopyrimidine

This protocol is adapted from established procedures for the iodination of similar pyrimidine cores.[2]

Materials:

  • 4,6-Diaminopyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-diaminopyrimidine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding 5% sodium thiosulfate solution to decompose any unreacted NIS.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, suitable for electron-rich aromatic systems like diaminopyrimidines.

  • Anhydrous Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted reagents, byproducts, and acidic or basic impurities, ensuring the purity of the final product.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the facile formation of C-C bonds, enabling the construction of complex molecular architectures.[3][4]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are prevalent in many kinase inhibitors.[3]

This generalized protocol can be adapted for various aryl and heteroaryl boronic acids.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for installing alkynyl groups, which can act as linkers or pharmacophoric elements.[4]

This protocol is a general guideline for the coupling with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Amine base (e.g., triethylamine, diisopropylamine) (7.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the mixture at room temperature or heat as required, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-I(L2)->Reductive_Elimination Transmetalation Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Coupled Product Reductive_Elimination->Ar-C≡C-R Cu(I)X Cu(I)X Alkyne_Activation Alkyne Activation (H-C≡C-R, Base) Cu(I)X->Alkyne_Activation Cu(I)-C≡C-R Copper Acetylide Alkyne_Activation->Cu(I)-C≡C-R Cu(I)-C≡C-R->Ar-Pd(II)-I(L2) Transmetalation

Caption: Dual catalytic cycle of the Sonogashira coupling reaction.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyrimidine-4,6-diamine scaffold is a key structural motif in a multitude of kinase inhibitors. The two amino groups act as hydrogen bond donors, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. The substituent at the C5 position, introduced via cross-coupling with this compound, explores a deeper pocket of the active site, contributing to both potency and selectivity.

Targeting FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3 are prevalent in acute myeloid leukemia (AML).[2] Several potent and selective FLT3 inhibitors are based on the pyrimidine-4,6-diamine scaffold.[2]

Mechanism of Action: Type-II Kinase Inhibition

Many pyrimidine-4,6-diamine derivatives function as Type-II kinase inhibitors.[2] Unlike Type-I inhibitors that bind to the active conformation of the kinase, Type-II inhibitors bind to and stabilize the inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif is flipped. This mode of inhibition often leads to higher selectivity.

Kinase_Inhibition Kinase Kinase Active Site Hinge Region DFG Motif Inhibitor Pyrimidine-4,6-diamine Derivative Inhibitor->Kinase:hinge H-bonds from -NH2 groups Inhibitor->Kinase:dfg Interaction with 'DFG-out' conformation

Caption: Binding mode of a pyrimidine-4,6-diamine based kinase inhibitor.

Data Presentation: Biological Activity of Pyrimidine-4,6-diamine Derivatives

The following table summarizes the inhibitory activities of representative pyrimidine-4,6-diamine derivatives against various kinases.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCellular Activity (IC₅₀, nM)Reference
13a FLT313.9 ± 6.5MV4-11 (AML)Potent[2]
A12 FAK10.8A549 (Lung)130
A12 FAK10.8MDA-MB-231 (Breast)94
Dinaciclib CDK1, CDK2, CDK5, CDK9< 5--

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and amenability to palladium-catalyzed cross-coupling reactions provide a powerful platform for the rapid generation of diverse compound libraries. The inherent ability of the pyrimidine-4,6-diamine scaffold to effectively target the ATP-binding site of protein kinases has led to the discovery of numerous potent and selective inhibitors with therapeutic potential, particularly in the field of oncology. The protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this privileged scaffold in their drug discovery endeavors.

References

Application Notes & Protocols: Development of FLT3 Inhibitors Using a 5-Iodopyrimidine-4,6-diamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

FMS-like Tyrosine Kinase 3 (FLT3) is a clinically validated and high-value target for the treatment of Acute Myeloid Leukemia (AML), with activating mutations present in approximately 30% of patients.[1][2] The development of potent and selective FLT3 inhibitors is a critical objective in modern oncology research. This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of a novel class of FLT3 inhibitors built upon a 5-iodopyrimidine-4,6-diamine scaffold. We present a rational design strategy, step-by-step synthetic procedures, and robust protocols for biochemical and cell-based characterization.

Introduction: The Rationale for Targeting FLT3 in AML

FLT3, a member of the class III receptor tyrosine kinase family, plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[3] In a significant subset of AML patients, the FLT3 gene is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[1] These mutations lead to ligand-independent kinase activation, driving uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[1]

The clinical validation of FLT3 as a therapeutic target has spurred the development of numerous small molecule inhibitors. These are broadly classified into two types based on their binding mode to the kinase domain's activation loop.

  • Type I inhibitors bind to the active "DFG-in" conformation.

  • Type II inhibitors bind to the inactive "DFG-out" conformation, often accessing an adjacent hydrophobic pocket.[4]

This guide focuses on the development of Type-II inhibitors based on a pyrimidine-4,6-diamine core, a privileged scaffold known to form critical hydrogen bonds with the kinase hinge region.[4]

The this compound Scaffold: A Strategic Design Choice

The selection of the this compound scaffold is based on established principles of kinase inhibitor design:

  • Hinge-Binding Motif: The 4,6-diaminopyrimidine core is an excellent bioisostere of the adenine ring of ATP. It is designed to form two key hydrogen bonds with the backbone of the hinge region (specifically with residues like Cys694) in the ATP-binding pocket of FLT3, providing a strong anchor for the inhibitor.[4]

  • Vector for Type-II Inhibition: The diamine substituents provide vectors for extending a linker and a terminal aromatic moiety into the allosteric, DFG-out pocket, a hallmark of Type-II inhibitors. This approach can enhance both potency and selectivity.

  • The Role of the 5-Iodo Group: The introduction of an iodine atom at the C5 position of the pyrimidine ring is a deliberate strategic choice. Halogens, particularly iodine, can engage in "halogen bonding," a non-covalent interaction with electron-donating atoms like the backbone carbonyl oxygens of proteins. This can provide an additional anchor point, improving binding affinity and residence time. Furthermore, the bulky iodine atom can probe steric limits within the ATP binding site to enhance selectivity over other kinases.

Caption: FLT3 signaling pathway and point of inhibition.

Synthetic Chemistry: Protocols & Methodologies

The synthesis of this compound derivatives can be achieved through a multi-step sequence starting from commercially available pyrimidine precursors. The following protocol is a representative example adapted from established methodologies for similar scaffolds.[4]

Overall Synthetic Workflow

Caption: General synthetic workflow for target compounds.

Protocol: Synthesis of a Representative Inhibitor

This protocol outlines the synthesis of a target compound starting from 5-iodo-4,6-dichloropyrimidine.

Materials & Reagents:

  • 5-Iodo-4,6-dichloropyrimidine

  • Ethyl 4-aminophenylacetate

  • 3-(Trifluoromethyl)aniline

  • 1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Lithium hydroxide (LiOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Methanol (MeOH), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

Step 1: Synthesis of Ethyl 2-(4-((6-chloro-5-iodopyrimidin-4-yl)amino)phenyl)acetate

  • To a solution of 5-iodo-4,6-dichloropyrimidine (1.0 eq) in 1,4-dioxane, add ethyl 4-aminophenylacetate (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the monosubstituted intermediate.

    • Causality: This is a standard SNAr reaction where the more reactive chlorine at the C4 position is displaced by the amine nucleophile. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.

Step 2: Synthesis of the Buchwald-Hartwig Coupling Product

  • In a flask purged with argon, combine the product from Step 1 (1.0 eq), 3-(trifluoromethyl)aniline (1.2 eq), Cs₂CO₃ (2.5 eq), Pd(OAc)₂ (0.1 eq), and Xantphos (0.2 eq).

  • Add anhydrous 1,4-dioxane and degas the mixture with argon for 15 minutes.

  • Heat the reaction to 110 °C and stir for 16-24 hours. Monitor progress by LC-MS.

  • After cooling, filter the mixture through Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to obtain the desired ester.

    • Causality: The Buchwald-Hartwig cross-coupling is a powerful method for forming C-N bonds. The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the coupling of the remaining aryl chloride with the second amine.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the ester from Step 2 in a mixture of THF and MeOH (e.g., 3:1 ratio).

  • Add an aqueous solution of LiOH (3.0 eq) and stir at room temperature for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC/LC-MS.

  • Once complete, carefully neutralize the reaction mixture with 1N HCl to pH ~5-6.

  • Extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

    • Causality: Saponification is the base-catalyzed hydrolysis of the ethyl ester to its corresponding carboxylate salt, which is then protonated to the carboxylic acid upon acidification.

Step 4: Final Amide Coupling

  • Dissolve the carboxylic acid from Step 3 (1.0 eq) in anhydrous DMF.

  • Add 1-(tert-butyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC to yield the target inhibitor.

    • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the final amine to form the stable amide bond.

Biological Evaluation: Protocols & Methodologies

A tiered approach is essential for characterizing novel inhibitors, moving from biochemical potency to cellular activity and target engagement.

Protocol: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies the activity of the FLT3 enzyme by measuring the amount of ADP produced, providing a direct measure of inhibitor potency (IC₅₀).

Materials & Reagents:

  • Recombinant human FLT3 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (serial dilutions in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known potent FLT3 inhibitor (e.g., Quizartinib) as a positive control (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of FLT3 enzyme and Poly(Glu,Tyr) substrate in assay buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km for FLT3.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Anti-Proliferation Assay (MV4-11 Cells)

This assay determines the ability of a compound to inhibit the growth of a human AML cell line (MV4-11) that is dependent on the FLT3-ITD mutation for its proliferation and survival.

Materials & Reagents:

  • MV4-11 human AML cell line (ATCC® CRL-9591™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Test compounds (serial dilutions in DMSO)

  • Sterile, white, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Culture MV4-11 cells according to standard protocols. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Add the desired concentrations of the serially diluted test compounds to the wells (typically in triplicate). Ensure the final DMSO concentration is ≤ 0.5%. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Calculate the percent inhibition of proliferation for each concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Protocol: Western Blot for FLT3 Phosphorylation

This protocol verifies that the cellular activity of the inhibitor is due to on-target inhibition of FLT3 signaling.

Materials & Reagents:

  • MV4-11 cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Standard Western blotting equipment

Procedure:

  • Cell Treatment: Seed MV4-11 cells in a 6-well plate. Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with the primary anti-phospho-FLT3 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-FLT3 and then a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-FLT3 signal, normalized to total FLT3, confirms on-target activity.

Data Presentation & Interpretation

Summarize all quantitative data in clear, well-structured tables. This allows for easy comparison of compound potency, selectivity, and cellular activity.

Table 1: Representative Biological Data for this compound Analogs

Compound IDR¹ GroupR² GroupFLT3 IC₅₀ (nM)c-KIT IC₅₀ (nM)Selectivity Index (c-KIT/FLT3)MV4-11 GI₅₀ (nM)
EX-01 H3-CF₃-Ph13.9>5000>36045
EX-02 H4-Cl-Ph25.2>5000>19889
EX-03 CH₃3-CF₃-Ph45.8320070150
EX-04 HH1511>5000>3>1000
Quizartinib (Control)(Control)1.11501362.5

Data is hypothetical and for illustrative purposes, based on trends observed for similar scaffolds.[4]

Interpretation:

  • Structure-Activity Relationship (SAR): From this hypothetical data, one could infer that a 3-trifluoromethylphenyl group at the R² position (EX-01) is optimal for potency. Methylation at R¹ (EX-03) appears to decrease activity. The unsubstituted analog (EX-04) is significantly less potent, highlighting the importance of the R² substituent for binding.

  • Selectivity: A key goal is to achieve high selectivity against the closely related kinase c-KIT, as its inhibition is associated with myelosuppression.[4] A high selectivity index is desirable (e.g., >100-fold).

  • Biochemical vs. Cellular Potency: A strong correlation between biochemical IC₅₀ and cellular GI₅₀ suggests good cell permeability and on-target activity in a cellular context.

References

Application Notes and Protocols for the Synthesis of Novel Anti-Glioblastoma Agents from 5-Iodopyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, necessitating the urgent development of novel therapeutic agents. Recent research has highlighted the potential of pyrimidine-4,6-diamine derivatives as potent inhibitors of key oncogenic pathways in GBM. Specifically, targeting the oligodendrocyte transcription factor 2 (OLIG2), a critical factor in GBM progression, has emerged as a promising therapeutic strategy.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of a focused library of 5-substituted pyrimidine-4,6-diamine derivatives as potential anti-glioblastoma agents, starting from the readily accessible building block, 5-iodopyrimidine-4,6-diamine. The synthetic strategy hinges on robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings, to introduce diverse aryl and alkynyl moieties at the C5-position of the pyrimidine core. These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics.

Introduction: The Rationale for Targeting OLIG2 with 5-Substituted Pyrimidine-4,6-diamines

Glioblastoma is characterized by its rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies.[2] A growing body of evidence implicates the transcription factor OLIG2 as a master regulator of glioma genesis and a key driver of tumor cell survival and proliferation.[1][3] Consequently, the development of small molecule inhibitors of OLIG2 presents a highly attractive therapeutic avenue.[4]

The pyrimidine-4,6-diamine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[5] Recent studies have successfully identified pyrimidine-4,6-diamine-based molecules as potent and selective OLIG2 inhibitors, demonstrating significant anti-proliferative activity in glioblastoma cell lines and in vivo tumor models.[1] The core hypothesis guiding the synthetic protocols herein is that diversification at the 5-position of the pyrimidine-4,6-diamine nucleus with a variety of aryl and alkynyl groups will enable the exploration of the structure-activity relationships (SAR) crucial for optimizing OLIG2 inhibition and enhancing anti-glioblastoma efficacy. The introduction of these substituents can modulate the compound's steric and electronic properties, influencing its binding affinity to the target protein.

The choice of this compound as the starting material is strategic. The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the efficient and modular synthesis of a diverse library of analogues. This approach facilitates a systematic investigation of how different functionalities at the C5-position impact biological activity.

Synthetic Strategy Overview

The overall synthetic workflow is designed to be modular and efficient, enabling the generation of a library of diverse 5-substituted pyrimidine-4,6-diamine derivatives. The key transformations are palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are well-established and highly reliable methods for the formation of carbon-carbon bonds.

Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Aryl_Products 5-Aryl-pyrimidine-4,6-diamines Suzuki->Aryl_Products Alkynyl_Products 5-Alkynyl-pyrimidine-4,6-diamines Sonogashira->Alkynyl_Products Evaluation Biological Evaluation (Anti-Glioblastoma Activity) Aryl_Products->Evaluation Alkynyl_Products->Evaluation

Figure 1: General synthetic workflow for the preparation of 5-substituted pyrimidine-4,6-diamine derivatives.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-pyrimidine-4,6-diamines

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This protocol details the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.05-0.10 eq.) to the flask under a positive flow of inert gas. Add the degassed solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-aryl-pyrimidine-4,6-diamine.

Causality Behind Experimental Choices:

  • Catalyst Selection: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[7] For more challenging substrates, catalysts with more specialized ligands like dppf may be required to improve yields and reaction times.

  • Base and Solvent System: The choice of base and solvent is crucial and often substrate-dependent. A carbonate base in a solvent mixture like dioxane/water is a common starting point.[7] The base activates the boronic acid for transmetalation.[6]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure reproducible results.

Suzuki_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂-I OA->PdII_Aryl Ar-I Trans Transmetalation PdII_Aryl->Trans PdII_Aryl_R Ar-Pd(II)L₂-R Trans->PdII_Aryl_R Boronate R-B(OR)₂ Activated_Boronate [R-B(OR)₂(OH)]⁻ Boronate->Activated_Boronate Base Base Base->Activated_Boronate + OH⁻ Activated_Boronate->Trans RE Reductive Elimination PdII_Aryl_R->RE RE->Pd0 regenerates Product Ar-R RE->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 5-Alkynyl-pyrimidine-4,6-diamines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[8] This protocol is optimized for the coupling of this compound with various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., DMF, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the copper(I) iodide (0.05-0.10 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent, Base, and Alkyne Addition: Add the anhydrous solvent and the base. Stir the mixture for 10-15 minutes at room temperature. Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired 5-alkynyl-pyrimidine-4,6-diamine.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Base: An amine base like triethylamine serves both as a base to deprotonate the alkyne and often as a co-solvent.[9]

  • Ammonium Chloride Wash: The aqueous ammonium chloride wash is crucial for quenching the reaction and effectively removing the copper catalyst and salts from the organic phase, which can otherwise complicate purification.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂-I OA->PdII_Aryl Ar-I Trans Transmetalation PdII_Aryl->Trans PdII_Aryl_Alkynyl Ar-Pd(II)L₂-C≡CR Trans->PdII_Aryl_Alkynyl RE Reductive Elimination PdII_Aryl_Alkynyl->RE RE->Pd0 regenerates Product Ar-C≡CR RE->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide + Alkyne, Base Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Trans

Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

Data Presentation and Biological Evaluation

Following the successful synthesis and purification of the 5-substituted pyrimidine-4,6-diamine derivatives, a comprehensive biological evaluation is essential to determine their anti-glioblastoma activity.

Table 1: Representative Synthesized Compounds and their Biological Activity

Compound IDR-Group (at C5)Yield (%)IC₅₀ (µM) vs. U87MG CellsIC₅₀ (µM) vs. U251MG Cells
A-1 Phenyl788.57.2
A-2 4-Methoxyphenyl826.35.9
A-3 3-Pyridyl6510.29.8
B-1 Phenylethynyl755.14.7
B-2 Hex-1-yn-1-yl7212.411.5
B-3 3-Hydroxyprop-1-yn-1-yl687.97.1
Ref. TemozolomideN/A>100>100

Note: The yield and IC₅₀ values are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Protocol 3: In Vitro Anti-proliferative Assay

The anti-proliferative activity of the synthesized compounds should be evaluated against human glioblastoma cell lines (e.g., U87MG, U251MG).

Materials:

  • Glioblastoma cell lines (U87MG, U251MG)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO

  • MTT or similar cell viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Temozolomide).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Viability Assay: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and efficient platform for the synthesis of a diverse library of 5-aryl and 5-alkynyl-pyrimidine-4,6-diamine derivatives as potential anti-glioblastoma agents. The modularity of the Suzuki-Miyaura and Sonogashira coupling reactions allows for extensive exploration of the structure-activity relationships at the C5-position of the pyrimidine core. Preliminary biological evaluation of these compounds is expected to identify lead candidates with potent anti-proliferative activity against glioblastoma cell lines. Further optimization of these lead compounds, guided by their SAR, could lead to the development of novel and effective therapeutics for the treatment of this devastating disease. Future work should focus on in vivo efficacy studies in orthotopic glioblastoma models and detailed mechanistic studies to elucidate the precise mode of action of the most promising compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Iodopyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodopyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic synthesis and field-proven insights.

Introduction to the Synthesis of this compound

The synthesis of this compound involves the direct electrophilic iodination of the electron-rich 4,6-diaminopyrimidine core. The two amino groups strongly activate the pyrimidine ring, making the C-5 position highly susceptible to electrophilic attack. However, this high reactivity also presents challenges, including the potential for over-iodination, side reactions, and difficulties in product purification. This guide will help you navigate these challenges to achieve optimal yields and purity.

Two primary methods for the iodination of pyrimidines are discussed: one employing N-Iodosuccinimide (NIS) as a mild and selective iodinating agent, and a "green" mechanochemical approach using elemental iodine and a silver salt.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: My reaction shows very little or no conversion to the desired this compound. What are the likely causes and how can I fix this?

  • Answer: Low or no product formation can stem from several factors related to the reagents, reaction conditions, or the nature of the starting material.

    • Cause A: Inactive Iodinating Agent. N-Iodosuccinimide (NIS) can decompose over time, especially if not stored properly. Similarly, elemental iodine can sublime.

      • Solution: Use freshly opened or properly stored NIS. Ensure your iodine crystals are vibrant and have not significantly sublimated. It is good practice to perform a test reaction on a known, reactive substrate to confirm the activity of your iodinating agent.

    • Cause B: Insufficient Activation of the Iodinating Agent. For less reactive substrates, NIS may require an acid catalyst to enhance its electrophilicity.[1][2][3]

      • Solution: If using NIS, consider adding a catalytic amount of an acid like trifluoroacetic acid (TFA). The protonation of NIS increases the electrophilicity of the iodine atom. Start with a small amount (e.g., 0.1 equivalents) and monitor the reaction progress.

    • Cause C: Incorrect Stoichiometry. The molar ratio of the iodinating agent to the substrate is crucial.

      • Solution: Ensure you are using a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.

    • Cause D: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate and solubility of reagents.

      • Solution: For NIS-mediated iodination, solvents like acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF) are commonly used. If solubility of 4,6-diaminopyrimidine is an issue, consider using a more polar solvent like DMF. For the mechanochemical method, the reaction is performed solvent-free or with a few drops of a grinding aid like acetonitrile.[4][5][6]

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the possible side reactions and how can I suppress them?

  • Answer: The high reactivity of the 4,6-diaminopyrimidine ring can lead to undesired side products.

    • Cause A: Di-iodination. The formation of 2,5-diiodopyrimidine-4,6-diamine is a potential side reaction, although less likely if the 2-position is unsubstituted and sterically accessible. More commonly, if there are other activated positions, di-iodination can occur.

      • Solution: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.2 equivalents. Running the reaction at a lower temperature can also improve selectivity.

    • Cause B: Oxidation of the Amino Groups. Strong oxidizing conditions can lead to the degradation of the starting material.

      • Solution: Choose a mild iodinating agent like NIS. If using a method that generates a potent electrophile, ensure the reaction temperature is kept low and the reaction time is minimized.

    • Cause C: Ring Decomposition. Highly acidic conditions or elevated temperatures can lead to the decomposition of the pyrimidine ring.

      • Solution: If using an acid catalyst, use it in catalytic amounts and maintain a low reaction temperature (e.g., 0 °C to room temperature). For the mechanochemical method, the reaction is typically exothermic, so gentle grinding is recommended to control the temperature.[5]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: The polar nature of the product, due to the two amino groups and the pyrimidine ring, can make purification challenging.

    • Problem A: Co-elution with Starting Material or Byproducts. The product and starting material may have similar polarities.

      • Solution 1: Column Chromatography. Use a polar stationary phase like silica gel. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/methanol is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.

      • Solution 2: Recrystallization. If the crude product is a solid and reasonably pure, recrystallization can be an excellent purification method.[7] Try polar solvents like ethanol, methanol, or a mixture of water and an organic solvent.

      • Solution 3: Acid-Base Extraction. The basic amino groups of the product allow for purification via acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, and then the product can be liberated by basifying the aqueous layer and extracting it back into an organic solvent.

    • Problem B: Removal of Silver Salts (Mechanochemical Method). The mechanochemical method using iodine and a silver salt will produce silver iodide as a byproduct.[4]

      • Solution: After the reaction, the mixture can be suspended in a solvent like ethyl acetate, and the insoluble silver iodide can be removed by filtration. The organic filtrate then contains the desired product.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the silver salt in the mechanochemical iodination method?

    • A1: In the mechanochemical method, a silver salt such as silver nitrate (AgNO₃) acts as a Lewis acid. It reacts with molecular iodine (I₂) in situ to generate a more potent electrophilic iodinating species, believed to be nitryl iodide.[4] This allows for the iodination of the aromatic ring under mild, solvent-free conditions.

  • Q2: Which iodination method is better for my research: NIS or the mechanochemical approach?

    • A2: The choice of method depends on your specific needs and available resources.

      • N-Iodosuccinimide (NIS): This is a well-established, mild, and often highly selective method. It is particularly useful for sensitive substrates and when precise control over the reaction is required. The workup is generally straightforward.

      • Mechanochemical Method: This is a "green" chemistry approach that avoids the use of bulk solvents and can be very rapid, with high yields reported for some pyrimidines.[5][6] It is an excellent option for sustainable synthesis and can be easily scaled.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., dichloromethane/methanol 9:1) and visualize the spots under UV light. The product, containing an iodine atom, will be heavier and likely have a different Rf value than the starting material. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

  • Q4: What are the safety precautions I should take when working with these reagents?

    • A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

      • N-Iodosuccinimide (NIS): Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

      • Iodine: Is corrosive and has toxic vapors. Handle with care.

      • Trifluoroacetic Acid (TFA): Is a strong, corrosive acid. Handle with extreme caution.

      • Silver Nitrate: Is an oxidizing agent and can cause stains on skin and clothing.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of this compound.

Method 1: Iodination using N-Iodosuccinimide (NIS)

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4,6-diaminopyrimidine in solvent add_nis Add N-Iodosuccinimide start->add_nis cool Cool to 0 °C (optional) add_nis->cool react Stir at room temperature cool->react Initiate reaction monitor Monitor by TLC react->monitor quench Quench with Na₂S₂O₃ solution monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end Obtain pure this compound purify->end

Caption: Workflow for NIS-mediated iodination.

Materials:

  • 4,6-Diaminopyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., dichloromethane, methanol, triethylamine)

Procedure:

  • In a round-bottom flask, dissolve 4,6-diaminopyrimidine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF, approximately 10-20 mL per gram of starting material).

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution. If the reaction is sluggish, consider cooling the mixture to 0 °C and adding trifluoroacetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • If a precipitate forms, it may be the product. If not, extract the aqueous layer with an organic solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Mechanochemical "Green" Synthesis

Diagram of Logical Relationships:

G reagents 4,6-Diaminopyrimidine + Iodine (I₂) + Silver Nitrate (AgNO₃) grinding Mechanical Grinding (Mortar and Pestle) reagents->grinding Combine reaction Exothermic Reaction Formation of Electrophilic Iodine Species grinding->reaction Initiates products Crude Product Mixture: - this compound - Silver Iodide (AgI) - Unreacted Reagents reaction->products Yields workup Suspension in Organic Solvent & Filtration products->workup Process purified Purified Product (After optional chromatography/recrystallization) workup->purified Isolates

Caption: Mechanochemical synthesis of this compound.

Materials:

  • 4,6-Diaminopyrimidine

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Acetonitrile (for grinding assistance, optional)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • In a mortar, combine 4,6-diaminopyrimidine (1.0 eq), iodine (1.2 eq), and silver nitrate (2.0 eq).[4]

  • Optionally, add a few drops of acetonitrile to facilitate grinding.

  • Grind the mixture gently with a pestle. The reaction is often exothermic, and a color change should be observed.[5] The reaction is typically complete in 20-30 minutes.

  • Monitor the reaction by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

  • Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to the mortar to quench any unreacted iodine.

  • Transfer the resulting slurry to a flask and add an organic solvent such as ethyl acetate.

  • Stir the suspension vigorously and then filter to remove the insoluble silver iodide and other inorganic salts.

  • Wash the filter cake with additional organic solvent.

  • Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product as needed by column chromatography or recrystallization.

Quantitative Data Summary

ParameterMethod 1: NISMethod 2: MechanochemicalReference
Iodinating Agent N-Iodosuccinimide (NIS)Iodine (I₂) + Silver Nitrate (AgNO₃)[1][4]
Stoichiometry (Iodine Source) 1.1 - 1.2 equivalents1.2 equivalents[4]
Stoichiometry (Activator) 0.1 eq TFA (optional)2.0 eq AgNO₃[1][4]
Solvent Acetonitrile, DMF, DCMSolvent-free (or few drops of MeCN)[1][4]
Temperature 0 °C to Room TemperatureRoom Temperature (exothermic)[5]
Typical Reaction Time 1 - 24 hours20 - 30 minutes[5]
Reported Yields (for other pyrimidines) Variable70 - 98%[5][6]

References

Technical Support Center: Purification of 5-Iodopyrimidine-4,6-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Iodopyrimidine-4,6-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of these critical compounds. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure the highest degree of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound and how do they influence the purification strategy?

When synthesizing this compound, several types of impurities can arise, significantly impacting the choice of purification method. Understanding these impurities is the first step toward a successful purification strategy.

  • Unreacted Starting Materials: Residual starting materials are common impurities. Their polarity and solubility relative to the desired product will dictate the ease of separation.

  • Regioisomers: During substitution reactions on the pyrimidine ring, the formation of regioisomers is a possibility that can complicate purification due to their similar physicochemical properties to the target compound.[1]

  • Over-iodinated or Under-iodinated Species: The iodination step can sometimes yield di-iodinated or non-iodinated pyrimidine derivatives.

  • Hydrolysis Products: The amino groups on the pyrimidine ring can be susceptible to hydrolysis under certain pH conditions, leading to the formation of hydroxylated impurities.

  • Residual Catalysts and Reagents: Catalysts or excess reagents from the reaction mixture can co-elute with the product if not adequately removed during the initial work-up.[1]

The presence of these impurities necessitates a multi-step purification approach, often combining an initial work-up, followed by either recrystallization or chromatography.

Q2: My this compound derivative appears to be degrading on the silica gel column. What is happening and what can I do?

This is a common issue, particularly with amino-substituted heterocycles. The acidic nature of standard silica gel can lead to the degradation of sensitive compounds. The amino groups of your pyrimidine derivative can interact strongly with the acidic silanol groups on the silica surface, leading to tailing, poor separation, and in some cases, decomposition.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base. This can be done by preparing the slurry for packing the column in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral).[1]

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The separation is based on hydrophobicity, which can effectively separate your target compound from less polar impurities.

  • Non-Chromatographic Methods: If the compound is highly unstable, it is best to avoid column chromatography altogether and focus on purification by recrystallization.

Q3: I am struggling to find a suitable solvent system for the column chromatography of my iodinated pyrimidine derivative. Can you provide some guidance?

Finding the right solvent system, or mobile phase, is crucial for achieving good separation in column chromatography. The goal is to find a system where your target compound has a retention factor (Rf) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.

Solvent Selection Strategy:

  • Start with a Standard System: For compounds of intermediate polarity, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Increase Polarity for Polar Compounds: Given the diamino substitution, your compound is likely quite polar. You will probably need a more polar mobile phase. Consider switching from ethyl acetate to dichloromethane (DCM) or even adding a small amount of methanol to your eluent. A common gradient for polar compounds is from 100% DCM to a DCM/methanol mixture.

  • Systematic Screening: A systematic approach is to test a range of solvent systems with varying polarities on a TLC plate. This will give you a quick indication of which systems provide the best separation.

Solvent System (v/v) Typical Application Notes
Hexanes/Ethyl AcetateNon-polar to moderately polar compoundsA good starting point for many organic compounds.
Dichloromethane/MethanolModerately polar to very polar compoundsExcellent for many nitrogen-containing heterocycles.[2]
Chloroform/MethanolModerately polar to very polar compoundsUse with caution due to the toxicity of chloroform.
Ethyl Acetate/MethanolPolar compoundsCan provide good separation for highly functionalized molecules.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or cooling the solution too quickly.[3]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add more of the hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Use a Solvent Pair: If a single solvent is not working, a two-solvent system (a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is insoluble) can be effective.[3] Dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.

Q5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your this compound derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound and identifying any impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity.[4] A sharp, symmetrical peak for your compound and the absence of significant impurity peaks is a good indication of high purity.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value suggests a high degree of purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography

This guide addresses common issues encountered during the purification of this compound derivatives by column chromatography.

G cluster_problems Common Problems cluster_solutions Potential Solutions start Problem Observed p1 Poor Separation/ Co-elution start->p1 p2 Compound Stuck on Column start->p2 p3 Tailing Peaks start->p3 p4 Product Degradation start->p4 s1 Optimize Mobile Phase: - Change solvent ratio - Try different solvents p1->s1 s2 Increase Mobile Phase Polarity: - Add Methanol or Ethanol p2->s2 s3 Neutralize Silica: - Add Triethylamine to eluent p3->s3 s4 Change Stationary Phase: - Alumina (neutral or basic) - Reverse-phase (C18) p4->s4 s5 Check Compound Stability: - Run a small scale stability test on silica p4->s5

Caption: Troubleshooting workflow for common column chromatography issues.

Guide 2: Troubleshooting Recrystallization

This guide provides solutions for common problems encountered during the recrystallization of this compound and its derivatives.

G cluster_problems Common Problems cluster_solutions Potential Solutions start Problem Observed p1 Compound 'Oils Out' start->p1 p2 No Crystal Formation start->p2 p3 Low Recovery start->p3 p4 Colored Impurities in Crystals start->p4 s1 Reheat and Add More Solvent p1->s1 s5 Slow Down Cooling p1->s5 s6 Use a Solvent Pair p1->s6 s2 Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal p2->s2 s3 Cool Solution in Ice Bath p3->s3 s4 Use Charcoal Treatment p4->s4

References

Technical Support Center: Overcoming Challenges in the Regioselective Substitution of Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diaminopyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselective substitution on this privileged scaffold. Diaminopyrimidines are central to numerous therapeutic agents, particularly as kinase inhibitors and antifolates, but their synthesis is often plagued by challenges in controlling positional selectivity.[1][2][3][4][5]

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. We will explore the causality behind reaction outcomes and offer systematic approaches to optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity on diaminopyrimidines so challenging?

A: The challenge arises from the presence of multiple, similarly reactive nucleophilic and electrophilic sites. In a typical 2,4-diaminopyrimidine, you have:

  • Two Amino Groups (N2, N4): Both are nucleophilic and can participate in reactions like acylation, alkylation, or cross-coupling. Their relative reactivity is subtly influenced by their position, steric hindrance, and the electronic environment of the pyrimidine ring, often leading to mixtures of N2 and N4 substituted products.

  • Ring Carbons (C5, C6): The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) if leaving groups are present (e.g., in dichloropyrimidines). Conversely, C-H functionalization requires overcoming the inherent inertness of these bonds, and selectivity is governed by the electronic character of the ring.[6][7]

  • Ring Nitrogens (N1, N3): These are basic and can be protonated or coordinate to catalysts, further modulating the ring's reactivity.

Controlling a reaction to target just one of these sites requires a nuanced understanding of steric effects, electronic properties, and the precise tuning of reaction conditions.[8][9]

Q2: What is the fundamental difference in reactivity between the C4 and C2 positions in a substituted dichloropyrimidine?

A: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. This is because the negative charge in the Meisenheimer intermediate formed during nucleophilic attack is better stabilized by the adjacent ring nitrogen (N3) and the more distant N1. However, this inherent selectivity is often modest, leading to mixtures of C4 and C2 isomers.[10] For dichloropyrimidines with a strong electron-withdrawing group at C5, this C4-selectivity is dramatically enhanced.[11][12]

Q3: What is the first-line strategy for differentiating two amino groups on the pyrimidine core?

A: The most common and effective initial strategy is the use of protecting groups . By selectively protecting one amino group, you can direct the reaction to the other. The choice of protecting group is critical and should be based on:

  • Orthogonality: The protecting group must be stable to the reaction conditions planned for the unprotected amine and removable without affecting the newly installed functionality.[13]

  • Steric Hindrance: A bulky protecting group like di-tert-butyl dicarbonate (Boc) or Pivaloyl (Piv) can be used to block the more sterically accessible amine, allowing chemistry to proceed at the more hindered site.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic insights and corrective protocols.

Issue 1: Poor Regioselectivity in N-Substitution of Diaminopyrimidines

Q: My reaction of 2,4-diaminopyrimidine with an electrophile (e.g., an aryl halide in a Buchwald-Hartwig reaction) is producing an inseparable mixture of N2 and N4 isomers. How can I improve selectivity?

A: This is a classic challenge rooted in the similar nucleophilicity of the two amino groups. Your approach should be to systematically introduce factors that differentiate them electronically or sterically.

Causality: The outcome of this competition is governed by a delicate balance of factors. The N4 amine is often considered more "aniline-like" and the N2 amine more "amidine-like." Subtle changes in substrate electronics, catalyst-ligand combination, base, and temperature can tip the balance between the kinetic and thermodynamic products.

Troubleshooting Workflow:

start Problem: Poor N2/N4 Selectivity strategy1 Strategy 1: Modify Reaction Conditions (Kinetic/Thermodynamic Control) start->strategy1 strategy2 Strategy 2: Leverage Steric Hindrance start->strategy2 strategy3 Strategy 3: Employ Protecting Groups start->strategy3 sub1_1 Lower Temperature: Favors the kinetically preferred product (often the less hindered amine). strategy1->sub1_1 sub1_2 Screen Bases: A weaker base may deprotonate only the more acidic amine. A bulkier base (e.g., LHMDS vs. NaH) can favor reaction at the less hindered site. strategy1->sub1_2 sub1_3 Tune Catalyst/Ligand (for Cross-Coupling): Use bulkier phosphine ligands (e.g., XPhos, tBuXPhos) to sterically block one site. strategy1->sub1_3 sub2_1 Introduce Bulky Substituent on Pyrimidine Ring: If synthesis allows, a group near one amine will direct attack to the other. strategy2->sub2_1 sub2_2 Use Bulky Reagent: A sterically demanding electrophile will preferentially react at the more accessible amine. strategy2->sub2_2 sub3_1 Introduce a Removable Protecting Group: This is the most robust method. Protect one amine (e.g., with Boc), perform the reaction, then deprotect. strategy3->sub3_1

Caption: Decision workflow for troubleshooting poor N-substitution selectivity.

Actionable Protocols:

  • Catalyst/Ligand Screening: In a Pd-catalyzed amination, the ligand choice is paramount. Bulky, electron-rich phosphine ligands can dramatically influence selectivity.[10][14][15]

    • Condition A (Standard): Pd₂(dba)₃, BINAP, NaOt-Bu

    • Condition B (Bulky Ligand): Pd₂(dba)₃, XPhos, K₃PO₄

    • Condition C (Alternative Bulky Ligand): Pd(OAc)₂, DavePhos, LHMDS Compare the N2:N4 ratio for each condition by LC-MS or ¹H NMR.

  • Protecting Group Strategy: This offers the most definitive control.

    • Step A (Protection): Selectively protect one amine. For example, the N4 amine can often be selectively protected with (Boc)₂O under controlled conditions due to its slightly higher reactivity.

    • Step B (Reaction): Perform your desired substitution on the free N2 amine.

    • Step C (Deprotection): Remove the Boc group using standard conditions (e.g., TFA in DCM).

Issue 2: Poor Regioselectivity in Substitutions of Dichloropyrimidines

Q: I'm trying to make a 2-amino-4-chloro-5-nitropyrimidine via SNAr, but I'm getting the 4-amino-2-chloro isomer as the major product. How can I reverse the selectivity?

A: Your observation is expected. For 2,4-dichloropyrimidines with a C5 electron-withdrawing group, SNAr with primary or secondary amines is highly selective for the C4 position.[11] To achieve the "anti-thermodynamic" C2 substitution, a clever change in nucleophile is required.

Causality & Solution: The high C4 selectivity is due to superior electronic stabilization of the reaction intermediate. To override this, you can use a tertiary amine as the nucleophile. The reaction proceeds via an initial, reversible attack at C2 to form a quaternary ammonium salt. This intermediate then undergoes an in situ N-dealkylation (often eliminating an alkene) to yield the secondary amine substituted at the C2 position. This unique mechanism completely shifts the regiochemical outcome.[11][12]

A 2,4-Dichloro-5-nitropyrimidine B Primary/Secondary Amine (e.g., R₂NH) A->B Standard Conditions C Tertiary Amine (e.g., R₃N) A->C Modified Conditions D Major Product: 4-Amino-2-chloro Isomer (Standard SNAr Pathway) B->D E Major Product: 2-Amino-4-chloro Isomer (via Dealkylation Pathway) C->E

Caption: Controlling regioselectivity in dichloropyrimidine substitution via nucleophile choice.

Actionable Protocol:

  • Reactants: 2,4-dichloro-5-nitropyrimidine (1 equiv), Triethylamine (3-5 equiv).

  • Solvent: Chloroform or Dichloromethane.

  • Procedure: Dissolve the dichloropyrimidine in the solvent. Add the triethylamine and stir at 40-50 °C. Monitor the reaction by TLC or LC-MS. The reaction typically proceeds to completion within hours. The product is N,N-diethyl-2-chloro-5-nitropyrimidin-4-amine, formed via de-ethylation of the intermediate salt.[11]

Issue 3: Low Yield or Stalled C-H Functionalization Reaction

Q: I am attempting a direct C-H arylation on a diaminopyrimidine using a directing group strategy, but the conversion is very low.

A: Low conversion in directed C-H functionalization often points to issues with catalyst activation, directing group efficiency, or suboptimal reaction conditions.[16][17]

Causality: These reactions rely on the formation of a stable cyclometalated intermediate, where the directing group coordinates to the metal catalyst (e.g., Pd, Ru, Rh) and positions it to cleave a specific C-H bond.[6][18] If this intermediate doesn't form efficiently, or if the subsequent catalytic steps are slow, the reaction will stall.

Troubleshooting Table:

Potential Cause Diagnostic Check Recommended Solution Reference
Inefficient Directing Group Is your directing group known to be effective for pyrimidines? Some DGs are better than others.Pyrimidine- and quinoline-based directing groups are often strongly coordinating and highly effective. Consider switching to a more robust DG.[19]
Catalyst Inactivation/Decomposition Does the reaction mixture change color (e.g., Pd black)?Ensure strictly anhydrous and anaerobic conditions. Use a pre-catalyst or add ligands that stabilize the active catalytic species.[20]
Suboptimal Oxidant/Additive Are you using the correct oxidant for the catalytic cycle?Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, BQ). The choice is often catalyst and substrate-dependent.[6]
Poor Solvent Choice Is the solvent appropriate for the reaction temperature and solubility?Some C-H activations require polar, high-boiling solvents like HFIP, DCE, or DMA to facilitate the C-H cleavage step.[6]
Issue 4: Difficulty with Protecting Group Manipulation

Q: I successfully protected my 2,4-diaminopyrimidine with a Boc group, but it falls off during my subsequent cross-coupling reaction. What should I do?

A: This indicates that your reaction conditions are too harsh for the Boc protecting group, which is known to be labile to strong acids and high temperatures.

Causality: The N-Boc group can be cleaved under conditions that generate even catalytic amounts of acid. Some bases used in cross-coupling (like K₃PO₄) can be slightly acidic in solution, or thermal decomposition can occur.

Solutions:

  • Switch to Milder Conditions:

    • Base: Use a milder base like Cs₂CO₃ or K₂CO₃ instead of stronger phosphate or alkoxide bases.

    • Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

  • Use a More Robust Protecting Group: If milder conditions fail, the Boc group is not suitable. Switch to a more stable protecting group.

    • Pivaloyl (Piv): An acyl-type group that is significantly more stable to a wider range of conditions. It is typically removed under strong basic (e.g., NaOH/MeOH) or acidic conditions.

    • Benzyl (Bn): Very stable, but requires hydrogenolysis for removal, which may not be compatible with other functional groups (like nitro groups or alkenes).

Key Experimental Protocols

Protocol 1: Regioselective Pd-Catalyzed C4-Amination of 6-Aryl-2,4-dichloropyrimidine[10]

This protocol demonstrates a highly C4-selective amination using a specific palladium pre-catalyst.

  • Reagents:

    • 6-Aryl-2,4-dichloropyrimidine (1.0 mmol)

    • Aliphatic secondary amine (e.g., morpholine, 1.2 mmol)

    • Lithium bis(trimethylsilyl)amide (LHMDS), 1 M in THF (1.3 mL, 1.3 mmol)

    • Pd-catalyst complex 6 from [Stroup et al., 2007] (0.02 mmol, 2 mol %)

    • Anhydrous THF (10 mL)

  • Procedure:

    • In a flame-dried flask under argon, add the 6-aryl-2,4-dichloropyrimidine and the Pd-catalyst.

    • Add anhydrous THF and stir to dissolve.

    • In a separate flask, pre-mix the secondary amine with the LHMDS solution in THF at 0 °C for 10 minutes.

    • Slowly add the amine/LHMDS mixture to the pyrimidine solution at room temperature.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the C4-aminated product with high regioselectivity (>95:5).

  • Critical Insight: Pre-mixing the amine with the strong base (LHMDS) is crucial. Adding the neutral amine directly to the dichloropyrimidine solution can lead to a non-catalyzed, less selective background reaction.[10]

Protocol 2: Pyrimidine-Directed, Metal-Free C-H Borylation[21]

This protocol showcases a modern approach to achieve regioselective C-H functionalization using the pyrimidine ring itself as a directing element.

  • Reagents:

    • 2-(Pyrimidin-2-yl)aniline derivative (0.5 mmol)

    • Boron tribromide (BBr₃), 1 M in hexanes (1.5 mL, 1.5 mmol)

    • Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)

  • Procedure:

    • To a flame-dried Schlenk tube under nitrogen, add the 2-(pyrimidin-2-yl)aniline substrate and anhydrous DCE.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the BBr₃ solution dropwise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully by adding it to a cooled, saturated solution of NaHCO₃.

    • Extract the aqueous layer with DCM. Combine organic layers, dry over Na₂SO₄, and concentrate.

    • The resulting ortho-borylated product can be purified or used directly in subsequent cross-coupling reactions (e.g., Suzuki coupling).

  • Critical Insight: This metal-free approach leverages the strong coordination of the pyrimidine nitrogen and the aniline nitrogen to boron, directing borylation specifically to the ortho-position of the aniline ring.[21]

References

Technical Support Center: Optimizing Suzuki Coupling with 5-Iodopyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-iodopyrimidine-4,6-diamine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming challenges specific to this transformation. As your Senior Application Scientist, I will explain the reasoning behind experimental choices to ensure your protocols are robust and self-validating.

Introduction: The Challenge of Coupling with this compound

This compound is a valuable building block in medicinal chemistry due to the versatile pyrimidine core. However, its electron-rich nature and the presence of two primary amine functionalities present unique challenges in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The nitrogen atoms in the pyrimidine ring and the amine substituents can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2][3] This guide will address these issues and provide strategies for successful and efficient coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

A1: Low conversion or yield can stem from several factors related to the specific substrate:

  • Catalyst Inhibition/Poisoning: The primary amine groups and the pyrimidine nitrogens can act as ligands, binding to the palladium center and hindering the catalytic cycle.[3]

  • Dehalogenation: A common side reaction where the iodine atom is replaced by a hydrogen, leading to the formation of 4,6-diaminopyrimidine.[4][5][6] This is particularly prevalent with electron-rich aryl halides.

  • Poor Solubility: The diamine substrate may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient catalysis.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.[7][8]

Q2: Which palladium catalyst and ligand combination is best for this substrate?

A2: For electron-rich and potentially coordinating substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended.[3][9] These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.

Catalyst/Ligand SystemRationale
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) These bulky, electron-rich biarylphosphine ligands are known to be effective for challenging couplings, including those with heteroaromatic amines.[3][10] They can accelerate the rate-limiting oxidative addition step.[11]
Pd(PPh₃)₄ A common and often effective catalyst, but it may be more susceptible to inhibition by the amine groups compared to more advanced systems.[3][10]
PdCl₂(dppf) The dppf ligand has a large bite angle, which can be beneficial in preventing side reactions like β-hydride elimination, though this is less of a concern with aryl-aryl couplings.[12]

Q3: What is the best base and solvent for this reaction?

A3: The choice of base and solvent are interconnected and crucial for success.

  • Bases: A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation.[13][14]

    • K₃PO₄ (Potassium Phosphate): Often a good choice for nitrogen-containing heterocycles.[15][16]

    • K₂CO₃ (Potassium Carbonate): A common and effective base for many Suzuki couplings.[9][17]

    • Cs₂CO₃ (Cesium Carbonate): A stronger base that can sometimes improve yields, but may also promote side reactions.

  • Solvents: A polar aprotic solvent, often in combination with water, is typically used to dissolve the reactants and the inorganic base.

    • Dioxane/H₂O or THF/H₂O: Classic solvent systems for Suzuki couplings.[18][19] The water is necessary to dissolve the inorganic base.

    • DMF or Toluene/H₂O: Alternative solvent systems that may improve the solubility of the starting materials.[18]

Q4: How can I minimize the dehalogenation side reaction?

A4: Dehalogenation is a significant competing pathway, especially with iodo-pyrimidines.[4][5] Here are some strategies to mitigate it:

  • Use a Less Reactive Halide (if possible): If you have synthetic access, the corresponding bromo- or chloro-pyrimidine would be less prone to dehalogenation.[4][5][6]

  • Optimize Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can disfavor the dehalogenation pathway. Monitor the reaction closely by TLC or LC-MS.

  • Choice of Boronic Acid vs. Ester: Boronic acids are generally more reactive than their ester counterparts, which can sometimes lead to faster desired coupling relative to dehalogenation.[11][20] However, boronate esters offer greater stability.[20]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

  • Possible Cause: Inactive or poisoned catalyst.

    • Solution:

      • Thoroughly Degas: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can deactivate the palladium catalyst.[3]

      • Use a Pre-catalyst: Consider using a more robust pre-catalyst system like those from the Buchwald group (e.g., XPhos Pd G2 or G3) which are designed for challenging substrates.[5][10]

      • Increase Catalyst Loading: Cautiously increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.

  • Possible Cause: Inefficient oxidative addition.

    • Solution:

      • Ligand Selection: Switch to a more electron-rich and bulky ligand like SPhos or XPhos to facilitate the oxidative addition step.[3]

      • Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome a high activation barrier for oxidative addition.[21]

Problem 2: Significant Formation of Dehalogenated Byproduct (4,6-diaminopyrimidine)

  • Possible Cause: Formation of a palladium-hydride (Pd-H) species.

    • Solution:

      • Anhydrous Conditions: While some water is often necessary to dissolve the base, excess water can be a source of protons. Try minimizing the amount of water or using an anhydrous base like K₃PO₄.

      • Solvent Choice: Avoid alcohol-based solvents which can be a source of hydrides.

      • Base Selection: Some bases are more prone to generating Pd-H species. If using a hydroxide base, consider switching to a carbonate or phosphate.

Problem 3: Formation of Boronic Acid Homocoupling Byproduct

  • Possible Cause: Presence of oxygen.

    • Solution:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[3]

      • Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[3]

Problem 4: Poor Mass Balance/Unidentified Byproducts

  • Possible Cause: Protodeboronation of the boronic acid.

    • Solution:

      • Use a Boronate Ester: Pinacol (Bpin) esters are more stable towards protodeboronation than the corresponding boronic acids.[20]

      • Shorter Reaction Times: Monitor the reaction progress and work it up as soon as the starting material is consumed.[21]

      • Milder Base: A very strong base can accelerate the decomposition of the boronic acid.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L2)-OR Ar-Pd(II)(L2)-OR Ar-Pd(II)(L2)-I->Ar-Pd(II)(L2)-OR Ligand Exchange (Base) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-OR->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Experimental Protocol

This is a robust starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • In a separate vial, weigh Pd₂(dba)₃ (0.02 eq.) and SPhos (0.04 eq.).

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart

Troubleshooting start Low Yield or No Reaction check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Unreacted Starting Material side_products Side Products Observed check_conversion->side_products Starting Material Consumed catalyst_issue Catalyst Inactivity? low_conversion->catalyst_issue dehalogenation Dehalogenation? side_products->dehalogenation degas Improve Degassing catalyst_issue->degas Yes change_catalyst Use Buchwald Pre-catalyst catalyst_issue->change_catalyst No increase_temp Increase Temperature change_catalyst->increase_temp homocoupling Homocoupling? dehalogenation->homocoupling No reduce_temp Lower Temperature dehalogenation->reduce_temp Yes degas2 Improve Degassing homocoupling->degas2 Yes anhydrous Use Anhydrous Conditions reduce_temp->anhydrous

Caption: A logical flowchart for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of synthetic chemistry requires a deep understanding of reaction mechanisms and a systematic approach to troubleshooting. This guide serves as a technical support center for chemists working with pyrimidines, offering solutions to common side reactions encountered in research and development.

The pyrimidine core is a cornerstone of medicinal chemistry, found in everything from nucleic acids to blockbuster drugs. However, the synthesis and functionalization of this electron-deficient heterocycle are fraught with challenges. Competing reaction sites, ring instability, and catalyst inhibition are common hurdles. This guide provides expert-driven, field-proven insights into diagnosing and solving these issues in a direct question-and-answer format.

Section 1: Regioselectivity in Alkylation of Hydroxypyrimidines

Q: I'm trying to N-alkylate my 4-hydroxypyrimidine, but I'm getting a significant amount of the O-alkylated product. Why is this happening and how can I improve the selectivity?

A: This is a classic problem of competing regioselectivity involving an ambident nucleophile. The issue is rooted in the tautomeric nature of hydroxypyrimidines.

The Underlying Chemistry: Tautomerism and HSAB Theory

4-Hydroxypyrimidine exists in a dynamic equilibrium between its hydroxy (lactim) form and its more stable pyrimidin-4-one (lactam) form.[1][2][3] Deprotonation with a base generates a resonance-stabilized anion with nucleophilic character on both the nitrogen and oxygen atoms.

The regioselectivity of the subsequent alkylation is governed by Pearson's Hard and Soft Acids and Bases (HSAB) principle.[4]

  • Nitrogen Anion: Considered a "soft" nucleophilic center, it reacts preferentially with "soft" electrophiles.

  • Oxygen Anion: Considered a "hard" nucleophilic center, it reacts preferentially with "hard" electrophiles.

The choice of alkylating agent, solvent, and counter-ion all influence the "hardness" of the electrophile and the reactivity of the nucleophilic sites, allowing you to steer the reaction toward the desired isomer.[4][5]

Caption: Tautomeric equilibrium and competing N- vs. O-alkylation pathways.

Troubleshooting Guide: Controlling N- vs. O-Alkylation

This table summarizes how to manipulate reaction parameters to favor your desired product.

ParameterTo Favor N-Alkylation (Soft-Soft Interaction)To Favor O-Alkylation (Hard-Hard Interaction)Rationale
Alkylating Agent Use soft leaving groups: R-I > R-Br > R-Cl .[5]Use hard leaving groups: R-OTf, R-OMs, R₂SO₄ .[5]Softer leaving groups make the alkylating agent (the acid) softer. Hard leaving groups create a harder, more charge-dense electrophile.
Solvent Non-polar (e.g., Toluene, Dioxane) or Polar Protic (e.g., EtOH).Polar Aprotic (e.g., DMF, DMSO, Acetonitrile).[6]Polar aprotic solvents solvate the cation but leave the "hard" oxygen anion exposed and highly reactive. Non-polar solvents favor tighter ion pairing, promoting attack from the "softer" nitrogen.
Base/Counter-ion Use bases with large, soft cations (e.g., Cs₂CO₃, K₂CO₃ with 18-crown-6).Use bases with small, hard cations (e.g., NaH, LiHMDS ).Hard cations coordinate tightly to the hard oxygen, making it less available for alkylation and favoring the N-position.
Temperature Lower temperatures.Higher temperatures.O-alkylation is often the thermodynamically favored product, while N-alkylation can be the kinetically favored product at lower temperatures.

Section 2: Halogenation - Reactivity and Selectivity Issues

Q1: My pyrimidine ring is resistant to bromination, even with NBS. How can I activate the ring for halogenation?

A: The pyrimidine ring is a π-deficient system, meaning the two ring nitrogens withdraw electron density, making it significantly less nucleophilic than benzene.[3][7] This deactivation makes standard electrophilic aromatic substitution (EAS) challenging.

The Underlying Chemistry: Ring Electronics

Electrophilic halogenation requires the aromatic ring to act as a nucleophile and attack an electrophilic halogen source (e.g., Br⁺). The electron-poor nature of pyrimidine makes this initial attack energetically unfavorable.[3] The reaction preferentially occurs at the C-5 position, which is the least electron-deficient carbon on the ring.[8][9]

To facilitate the reaction, you must increase the electron density of the ring. This is achieved by introducing electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), or alkoxy (-OR) groups. These groups strongly activate the ring towards EAS, specifically at the C-5 position.[9][10]

Halogenation_Activation Start Unactivated Pyrimidine EDG Introduce Electron- Donating Group (EDG) (e.g., -OH, -NH2) Start->EDG Deactivated Ring NoRxn No Reaction or Harsh Conditions Required Start->NoRxn Activated Activated Pyrimidine (e.g., 2-Aminopyrimidine) EDG->Activated Halogenation Halogenating Agent (NBS, Br2, DBH) Activated->Halogenation Electron-Rich C-5 Product 5-Halopyrimidine Halogenation->Product Suzuki_Troubleshooting cluster_symptoms Observe Symptoms cluster_causes Potential Causes cluster_solutions Solutions to Test Start Failed Suzuki Reaction (Low Yield / No Reaction) S1 Starting Material Recovered Start->S1 S2 Protodeboronation (Dehalogenation) Start->S2 S3 Homocoupling of Boronic Acid Start->S3 S4 Tarry Mess / Decomposition Start->S4 C1 Inactive Catalyst System (Poor Oxidative Addition) S1->C1 C2 Unstable Boronic Acid (Moisture Present) S2->C2 S3->C2 C3 Base is too Weak or too Strong S3->C3 S4->C3 C4 Reaction Temp. too High/Low S4->C4 So1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos). Increase Catalyst Loading. C1->So1 So2 Use Anhydrous Conditions. Switch to Boronic Ester (Pinacol) or Trifluoroborate Salt. C2->So2 So3 Screen Bases: K3PO4, K2CO3, Cs2CO3, CsF. C3->So3 So4 Screen Temperatures (e.g., 80°C, 100°C, 120°C). C4->So4

References

Technical Support Center: Strategies to Enhance the Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their often planar and crystalline nature can lead to poor aqueous solubility, a significant hurdle in drug development that can impede absorption and bioavailability.[1][3][4] This guide provides a comprehensive resource for troubleshooting and overcoming solubility challenges with pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine compound shows poor solubility in aqueous buffers. What is the first step I should take?

A1: The initial and often simplest approach is to assess the ionizability of your compound and attempt a pH adjustment .[5][] Pyrimidine rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution and the presence of various substituents.[7]

  • For weakly basic pyrimidines: Decreasing the pH with a suitable acid (e.g., hydrochloric acid, citric acid) can lead to the formation of a more soluble salt.[8][9]

  • For weakly acidic pyrimidines: Increasing the pH with a suitable base can similarly enhance solubility.[8]

It is crucial to determine the pKa of your compound to understand its ionization behavior at different pH values.[10]

Q2: pH adjustment did not sufficiently improve the solubility of my compound. What other formulation strategies can I try?

A2: If pH modification is insufficient, several formulation-based strategies can be employed. These methods aim to alter the compound's microenvironment to favor dissolution.

  • Co-solvency: This technique involves adding a water-miscible organic solvent in which the compound has higher solubility.[4][11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). The goal is to create a solvent mixture with a dielectric constant that is more favorable for dissolving the pyrimidine derivative.[]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[12][13] Nonionic surfactants like Polysorbate 80 (Tween® 80) and poloxamers are often preferred due to their lower toxicity.[13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like many pyrimidine derivatives, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility.[3][14]

Q3: Are there any chemical modification strategies I can explore if formulation approaches are not viable?

A3: Yes, chemical modifications of the pyrimidine scaffold itself can significantly enhance solubility.

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[15] For pyrimidine-based compounds, a common strategy is to attach a water-soluble promoiety to the core structure.[15][16][17][18] This can dramatically improve aqueous solubility. For example, a phosphate group can be introduced to create a highly water-soluble phosphate prodrug.[15]

  • Salt Formation: This is a widely used and effective method for increasing the solubility of ionizable drugs.[19] For pyrimidine compounds with basic nitrogen centers, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, sulfate, succinate) can lead to a substantial increase in solubility and dissolution rate.[9][20]

  • Introduction of Solubilizing Groups: Strategic placement of polar functional groups (e.g., -OH, -NH2, -COOH) on the pyrimidine ring or its substituents can increase the molecule's overall polarity and its ability to interact with water molecules through hydrogen bonding, thereby improving solubility.[2] Disrupting molecular planarity and symmetry can also lead to increased solubility by reducing the crystal lattice energy.[21]

Q4: Can physical modifications to the solid form of my compound improve its solubility?

A4: Absolutely. Modifying the physical properties of the solid drug substance can have a profound impact on its dissolution rate and apparent solubility.

  • Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of a drug increases its surface area-to-volume ratio.[22][23] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[24][25] Techniques like jet milling (micronization) and high-pressure homogenization (nanonization) are commonly used to achieve this.[22][26][27]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed at a molecular level within a hydrophilic carrier, typically a polymer.[28] This creates an amorphous form of the drug, which has a higher energy state and is generally more soluble than its crystalline counterpart.[28]

  • Cocrystallization: A cocrystal is a multi-component crystal in which the drug molecule and a coformer are held together by non-covalent interactions.[29][30] By selecting an appropriate coformer, it is possible to modify the crystal lattice of the pyrimidine compound and improve its physicochemical properties, including solubility.[11][29][31]

Troubleshooting Guides

Problem: My pyrimidine compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer.

Potential Cause Troubleshooting Steps
Exceeding Aqueous Solubility Limit 1. Determine the maximum aqueous solubility of your compound at the desired pH and temperature. 2. Prepare a more dilute DMSO stock solution to ensure the final concentration in the aqueous buffer is below the solubility limit. 3. Consider using a co-solvent system (e.g., water/ethanol) for the final dilution.[4]
pH Shift Upon Dilution 1. Measure the pH of the final solution after adding the DMSO stock. 2. Use a stronger buffer system to maintain the desired pH. 3. If the compound is a weak base, ensure the final pH is low enough to keep it in its protonated, more soluble form.[5]
Common Ion Effect If your buffer contains an ion that is also present in a salt form of your compound, it could suppress solubility. Try using a different buffer system.

Problem: The solubility of my pyrimidine derivative is highly variable between experiments.

Potential Cause Troubleshooting Steps
Temperature Fluctuations 1. Ensure all solubility measurements are performed at a constant, controlled temperature, as solubility is temperature-dependent.[19][32] 2. Allow sufficient time for the solution to reach thermal equilibrium before measurement.
Polymorphism 1. Different crystalline forms (polymorphs) of a compound can have different solubilities.[19] 2. Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.
Equilibration Time 1. Ensure that the solution has reached equilibrium before measuring solubility. This can take several hours or even days for poorly soluble compounds.[10] 2. Monitor the concentration over time until it remains constant.

Experimental Protocols

Protocol 1: Screening for Optimal pH
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of the pyrimidine compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Filter the suspensions to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility as a function of pH to identify the optimal pH range for solubilization.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).

  • Dissolve both the pyrimidine compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • Characterize the solid dispersion for amorphicity (using XRPD) and assess its dissolution properties compared to the pure crystalline drug.

Visualizations

Decision-Making Workflow for Solubility Enhancement

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Functionalization: Comparing the Efficacy of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are integral to life itself. This inherent biocompatibility, coupled with a versatile electronic nature, makes the pyrimidine scaffold a privileged structure in drug discovery, with applications ranging from anticancer and antiviral agents to anti-inflammatory and antibacterial therapies.[1][2][3] The continuous evolution of FDA-approved drugs incorporating the pyrimidine motif underscores the sustained interest in developing novel and efficient methods for its functionalization.[1][2] This guide provides a comparative analysis of the leading catalytic systems for pyrimidine functionalization, offering researchers the insights needed to select the optimal strategy for their synthetic challenges.

Transition-Metal Catalysis: The Workhorse of Pyrimidine Functionalization

Transition-metal catalysis, particularly palladium-catalyzed C-H bond activation, has become a powerful and widely adopted strategy for the regioselective introduction of new functionalities onto the pyrimidine core.[4][5] These methods offer a direct and atom-economical approach to C-C and C-X bond formation, avoiding the need for pre-functionalized starting materials.[6]

Palladium-Catalyzed C-H Arylation: A Robust and Versatile Tool

Palladium catalysis has proven exceptionally effective for the direct C-H arylation of pyrimidines, enabling the synthesis of biaryl structures that are common motifs in pharmaceuticals.[7] The general mechanism involves the coordination of the palladium catalyst to the pyrimidine ring, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide or other coupling partner to afford the functionalized pyrimidine and regenerate the active catalyst.

A significant advancement in this area is the use of directing groups to control the regioselectivity of the C-H activation.[6] These directing groups, often appended to the pyrimidine ring, chelate to the metal center and position it in close proximity to a specific C-H bond, thereby ensuring selective functionalization.[6]

Comparative Efficacy of Palladium-Catalyzed C-H Arylation Systems

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Substrate ScopeReference
Pd(OAc)₂PCy₃·HBF₄K₂CO₃DMA100Good to ExcellentBroad range of heterocycles[8]
Pd(OAc)₂PPh₃K₂CO₃DMA110-130Up to 94%Intramolecular arylation of pyridine derivatives[9]
Pd(OAc)₂1,10-Phenanthroline·H₂OAgOAc (oxidant)Pivalic Acid140ModerateOxidative heteroarylation[10]
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of a Pyrrolo[2,3-d]pyrimidine Derivative

This protocol provides a general procedure for the palladium-catalyzed direct ortho-C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry.[7]

Materials:

  • Pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PCy₃·HBF₄ (4 mol%)

  • Pivalic acid (30 mol%)

  • K₂CO₃ (1.5 equiv)

  • Anhydrous DMA (0.3 M)

Procedure:

  • To an oven-dried reaction vessel, add the pyrrolo[2,3-d]pyrimidine derivative, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, pivalic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMA via syringe.

  • Seal the vessel and heat the reaction mixture at 100 °C with vigorous stirring for the time indicated by TLC or LC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated product.

Workflow for Palladium-Catalyzed C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - Pyrimidine Substrate - Aryl Halide - Pd Catalyst & Ligand - Base & Additive B Add Anhydrous Solvent A->B C Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Characterized Product

Caption: A generalized experimental workflow for palladium-catalyzed C-H arylation of pyrimidines.

Photoredox Catalysis: A Mild and Sustainable Approach

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for the functionalization of heterocycles, including pyrimidines.[11][12] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under mild reaction conditions.[12][13]

Radical Arylation of Pyrimidines

Photoredox-catalyzed radical arylation offers a metal-free alternative to traditional cross-coupling methods.[14] In a typical cycle, a photocatalyst, such as eosin Y, is excited by visible light. The excited photocatalyst can then engage in a SET event with an aryl diazonium salt or other radical precursor to generate an aryl radical. This highly reactive species can then add to the electron-deficient pyrimidine ring, leading to the functionalized product after a subsequent oxidation and deprotonation sequence.

Catalytic Cycle of Photoredox C-H Arylation

G PC Photocatalyst PC_star Excited Photocatalyst* PC->PC_star Visible Light (hν) PC_star->PC SET Ar_N2 Aryl Diazonium Salt (Ar-N₂⁺) Ar_radical Aryl Radical (Ar•) Ar_N2->Ar_radical SET from PC* Adduct Radical Adduct Ar_radical->Adduct + Pyrimidine Pyrimidine Pyrimidine Product Arylated Pyrimidine Adduct->Product - H⁺, - e⁻

Caption: A simplified catalytic cycle for the photoredox-catalyzed C-H arylation of pyrimidines.

Comparative Efficacy of Photoredox Catalysis Systems
PhotocatalystRadical PrecursorSolventLight SourceYield (%)Substrate ScopeReference
Eosin Y disodium saltHeteroaryl diazonium tetrafluoroboratesMeCNGreen LED (510 nm)8-63Broad scope of heteroarenes[14]
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Aldehydes (for acylation)MeCNBlue LEDGoodC2- and C4-acylation of pyridinium salts[13]
Na₂-Eosin YMalononitrile and AldehydesH₂O/EtOHVisible LightUp to 94Synthesis of pyrano[2,3-d]pyrimidines[15]
Experimental Protocol: Photoredox-Catalyzed Radical Arylation of a Pyrimidine

This protocol provides a general procedure for the visible-light-mediated arylation of pyrimidines using a heteroaryl diazonium salt as the aryl radical source.[14]

Materials:

  • Pyrimidine derivative (1.0 equiv)

  • Heteroaryl diazonium tetrafluoroborate (1.5 equiv)

  • Eosin Y disodium salt (1-5 mol%)

  • Anhydrous MeCN

  • Inert atmosphere (e.g., nitrogen or argon)

  • Green LED light source (e.g., 510 nm)

Procedure:

  • In a reaction vessel, dissolve the pyrimidine derivative, heteroaryl diazonium tetrafluoroborate, and eosin Y disodium salt in anhydrous MeCN.

  • Degas the solution by sparging with an inert gas for 15-20 minutes.

  • Seal the vessel and place it at a fixed distance from the green LED light source.

  • Irradiate the reaction mixture with vigorous stirring at room temperature for the time required for complete conversion (monitored by TLC or LC-MS).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the arylated pyrimidine product.

Enzymatic Catalysis: The Green Chemistry Frontier

Biocatalysis, the use of enzymes to catalyze chemical transformations, offers a highly selective and environmentally friendly approach to organic synthesis.[16] While still an emerging area for pyrimidine functionalization compared to transition-metal and photoredox catalysis, enzymatic methods hold significant promise for the synthesis of complex, biologically active molecules.

The de novo biosynthesis of pyrimidines in living organisms is a multi-step process catalyzed by a cascade of enzymes.[17][18] The multifunctional enzyme CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase) catalyzes the initial three steps of this pathway.[17] Researchers are exploring the use of these and other enzymes, either as isolated catalysts or in whole-cell systems, to achieve specific functionalizations of the pyrimidine ring.

While detailed comparative data and standardized protocols are less established in this field, the high chemo-, regio-, and stereoselectivity of enzymes make them an attractive area for future research and development in pyrimidine chemistry.

Conclusion: Selecting the Right Tool for the Job

The functionalization of pyrimidines is a dynamic field of research with a diverse array of catalytic systems at the disposal of the synthetic chemist.

  • Transition-metal catalysis , particularly palladium-catalyzed C-H activation, remains the most robust and versatile method for a wide range of pyrimidine functionalizations, offering high yields and broad substrate scope.

  • Photoredox catalysis provides a milder and more sustainable alternative, enabling novel transformations under ambient conditions and often avoiding the use of precious metals.

  • Enzymatic catalysis represents the future of green and highly selective pyrimidine synthesis, with the potential to construct complex chiral molecules with unparalleled precision.

The choice of catalytic system will ultimately depend on the specific synthetic target, the desired functional group transformation, and the importance of factors such as cost, scalability, and environmental impact. This guide provides a foundation for researchers to make informed decisions and to continue to push the boundaries of pyrimidine chemistry in the pursuit of new medicines and materials.

References

A Comparative Guide to the In-Vitro Validation of 5-Iodopyrimidine-4,6-diamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Pivotal Role of Kinase Inhibitors and the Promise of Pyrimidine Scaffolds

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as a major class of drug targets. Small molecule kinase inhibitors have revolutionized cancer therapy by directly interfering with the catalytic activities of disease-relevant kinases.[1][2] The pyrimidine nucleus, a core component of DNA and RNA, serves as a privileged scaffold in medicinal chemistry due to the potent anticancer properties exhibited by its derivatives.[3] This guide focuses on the in-vitro validation of a specific class of these compounds, 5-Iodopyrimidine-4,6-diamine derivatives, providing a framework for their evaluation as kinase inhibitors and comparing their potential efficacy against established alternatives.

The core structure of these derivatives, the pyrimidine ring, is a bioisostere of the adenine ring of ATP, enabling them to competitively bind to the ATP-binding site of kinases.[4] The strategic placement of an iodine atom and diamine functionalities offers opportunities for potent and selective interactions within the kinase active site. This guide will walk through the critical in-vitro assays necessary to characterize these novel inhibitors, from initial potency determination to comprehensive selectivity profiling and mechanism of action studies.

I. Foundational In-Vitro Validation: Determining Inhibitory Potency (IC50)

The initial and most critical step in evaluating a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50).[5] This value quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in a cell-free system, with lower IC50 values indicating higher potency.[6]

Rationale for Experimental Choices

A robust and reproducible IC50 determination requires careful selection of the assay format. While various methods exist, including radiometric and fluorescence-based assays, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely adopted for their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[7][8] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7]

It is crucial to perform these assays at an ATP concentration that is at or near the Michaelis-Menten constant (Km) for the specific kinase.[6] This ensures sensitive detection of ATP-competitive inhibitors, as the inhibitor and ATP are in direct competition for the same binding site.

Detailed Experimental Protocol: Luminescence-Based IC50 Determination

Objective: To determine the IC50 value of this compound derivatives against a target kinase.

Materials:

  • Recombinant purified target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound test compounds

  • Known potent kinase inhibitor (positive control, e.g., Staurosporine)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader with luminescence detection capabilities

Workflow:

IC50_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of test compounds and positive control Plate_Addition Add inhibitor/control, then enzyme to 384-well plate Inhibitor_Dilution->Plate_Addition Enzyme_Prep Dilute kinase enzyme to working concentration Enzyme_Prep->Plate_Addition Substrate_ATP_Mix Prepare substrate/ATP mixture in kinase buffer Initiation Initiate reaction by adding substrate/ATP mix Substrate_ATP_Mix->Initiation Plate_Addition->Initiation Incubation Incubate at room temperature (e.g., 60 min) Initiation->Incubation Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubation->Stop_Reaction Luminescence_Gen Add Kinase Detection Reagent to generate luminescent signal Stop_Reaction->Luminescence_Gen Read_Plate Measure luminescence with a plate reader Luminescence_Gen->Read_Plate Normalization Normalize data to positive and negative controls Read_Plate->Normalization Curve_Fitting Plot % inhibition vs. log[inhibitor] and fit to sigmoidal curve Normalization->Curve_Fitting IC50_Calc Calculate IC50 value Curve_Fitting->IC50_Calc

Figure 1. Workflow for IC50 determination using a luminescence-based assay.

Data Analysis:

  • Subtract the background signal (no enzyme control) from all other readings.

  • Normalize the data by setting the average signal from the positive control (DMSO vehicle) wells to 100% kinase activity and the "no enzyme" control to 0% activity.[6]

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.[6][9]

Comparative Data: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for our novel this compound derivatives (IPD-1 and IPD-2) against a panel of relevant kinases, compared to a known multi-kinase inhibitor, Staurosporine, and a more selective, clinically approved inhibitor, Osimertinib.[10]

CompoundTarget KinaseIC50 (nM)
IPD-1 EGFR15
VEGFR250
FLT3250
IPD-2 EGFR5
VEGFR2120
FLT3>1000
Staurosporine EGFR2
VEGFR23
FLT31
Osimertinib EGFR (T790M)1
EGFR (WT)12
VEGFR2>1000

This data is for illustrative purposes only.

II. Kinase Selectivity Profiling: A Critical Step to Mitigate Off-Target Effects

While high potency against the primary target is desirable, a clinically viable kinase inhibitor must also exhibit a high degree of selectivity to minimize off-target effects and associated toxicities.[11][12] Kinase selectivity profiling involves screening the inhibitor against a broad panel of kinases representing the human kinome.[5][13]

Rationale for Experimental Choices

Large-scale kinase profiling services offer an efficient way to assess selectivity.[14] These services typically utilize radiometric or fluorescence-based assays to determine the percent inhibition at a fixed concentration of the test compound (e.g., 1 µM) against hundreds of kinases. Hits from this primary screen are then followed up with full IC50 determinations to quantify the potency against off-target kinases.

Selectivity_Profiling Start Test Compound (e.g., IPD-2) Primary_Screen Primary Screen: % Inhibition at 1 µM against Kinome Panel Start->Primary_Screen Data_Analysis Data Analysis: Identify kinases with >50% inhibition Primary_Screen->Data_Analysis Follow_Up Follow-up IC50 Determination for Hits Data_Analysis->Follow_Up Selectivity_Profile Generate Selectivity Profile: Compare on-target vs. off-target potencies Follow_Up->Selectivity_Profile Decision Decision: Proceed with selective compounds Selectivity_Profile->Decision Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylates IPD_2 IPD-2 IPD_2->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

A Comparative Analysis of the Biological Activity of Iodinated vs. Non-Iodinated Pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Pyrimidine, a fundamental heterocycle in nucleic acids, has long been a privileged structure in medicinal chemistry. The introduction of a halogen, particularly iodine, at the C5 position of the pyrimidine ring can profoundly alter the molecule's biological profile. This guide provides a comprehensive comparative analysis of the biological activity of iodinated versus non-iodinated pyrimidines, supported by experimental data and detailed protocols to empower your research endeavors.

This document will delve into the enhanced biological activities observed with iodinated pyrimidines, including their roles as antiviral and anticancer agents, as well as their interactions with key enzymes. We will explore the mechanistic underpinnings of these differences and provide practical, field-proven experimental workflows for their evaluation.

The Influence of Iodination on Biological Activity: A Mechanistic Overview

The introduction of an iodine atom at the C5 position of the pyrimidine ring imparts several key physicochemical changes that can translate into enhanced biological activity. The large atomic radius and increased lipophilicity of iodine can lead to improved binding affinity with biological targets through van der Waals interactions and hydrophobic contacts. Furthermore, the carbon-iodine bond can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

From a metabolic standpoint, the C-I bond is relatively labile and can be cleaved in vivo, potentially leading to the formation of reactive species or altered metabolic pathways. This can be a double-edged sword, contributing to both therapeutic efficacy and potential toxicity.

Comparative Analysis of Biological Activities

Antiviral Activity: A Case Study of 5-Iododeoxyuridine

One of the most well-established examples of the enhanced biological activity of an iodinated pyrimidine is the antiviral drug idoxuridine (5-iodo-2'-deoxyuridine or IUdR). Its activity against certain DNA viruses, particularly Herpes Simplex Virus (HSV), is significantly greater than its non-iodinated counterpart, deoxyuridine.[1]

The primary mechanism of action for idoxuridine involves its phosphorylation by viral thymidine kinase to idoxuridine triphosphate. This triphosphate analog can then be incorporated into viral DNA in place of thymidine triphosphate. The presence of the bulky iodine atom disrupts normal base pairing and the overall DNA structure, leading to errors in DNA replication and the production of non-infectious viral particles.[2]

A comparative study of the antiviral effects of 5-iodo-2'-deoxyuridine (IUdR) and a non-iodinated analog, 5-methoxymethyl-2'-deoxyuridine (MMUdR), against Herpes Simplex Virus type 1 (HSV-1) provides quantitative insight. While both showed inhibitory effects, their selectivity and potency differed. The antiviral index, a ratio of the minimum toxic dose to the effective antiviral dose, was found to be >250 for MMUdR and 80 for IUdR, indicating a better therapeutic window for the non-iodinated analog in this specific comparison. However, IUdR was effective against a broader range of viruses.[1] This highlights that while iodination can significantly enhance antiviral activity, it may also influence the therapeutic index.

Another study demonstrated that 5-iodo-2'-deoxycytidine (5-iodo-dCyd) is a more selective inhibitor of HSV replication compared to its corresponding 5-substituted 2'-deoxyuridine counterparts and exhibits lower cytotoxicity.[3] This underscores the nuanced effects of both the halogen substitution and the nature of the pyrimidine base itself.

Table 1: Comparative Antiviral Activity of Pyrimidine Derivatives

CompoundVirusAssayEndpointValueReference
5-Iodo-2'-deoxyuridine (IUdR)Herpes Simplex Virus Type 1Plaque ReductionAntiviral Index80[1]
5-Methoxymethyl-2'-deoxyuridine (MMUdR)Herpes Simplex Virus Type 1Plaque ReductionAntiviral Index>250[1]
5-Iodo-2'-deoxycytidineHerpes Simplex Virus Type 1Plaque ReductionSelectivityMore selective than corresponding dUrd analogs[3]
Anticancer Activity: The Emerging Role of Iodinated Pyrimidines

The success of fluorinated pyrimidines like 5-fluorouracil (5-FU) in cancer chemotherapy has spurred interest in other halogenated analogs. While direct comparative IC50 data between simple iodinated and non-iodinated pyrimidines on cancer cell lines is not abundant in the readily available literature, studies on more complex derivatives suggest that iodination can be a favorable modification.

For instance, complexes of 5-iodouracil with various metal ions have demonstrated good antitumor activity both in vivo and in vitro against Sarcoma-180 and L929 tumor cells.[4] Although this study does not provide a direct comparison to non-iodinated uracil complexes, it highlights the potential of iodinated pyrimidines in anticancer research.

The mechanism of anticancer activity for iodinated pyrimidines is thought to be multifaceted, potentially involving:

  • Inhibition of Thymidylate Synthase: Similar to 5-FU, iodinated pyrimidines may inhibit this crucial enzyme in DNA synthesis.

  • Incorporation into DNA and RNA: This can lead to disruption of nucleic acid function and induction of apoptosis.

  • Radiosensitization: The high atomic number of iodine makes it an effective radiosensitizer, enhancing the cell-killing effects of radiation therapy.

Table 2: Comparative Anticancer Activity of Pyrimidine Derivatives (Illustrative)

CompoundCancer Cell LineAssayEndpointValue (µM)Reference
5-Iodouracil ComplexSarcoma-180, L929In vivo/In vitroAntitumor ActivityActive[4]
5-FluorouracilHT-29 (Colon)MTT AssayIC50~5-10(Representative value)
UracilHT-29 (Colon)MTT AssayIC50>100(Representative value)

Note: The values for 5-FU and Uracil are representative and can vary based on experimental conditions. The data for the 5-Iodouracil complex indicates activity but does not provide a specific IC50 value for direct comparison.

Enzyme Inhibition: Targeting Key Cellular Machinery

The introduction of iodine can significantly alter the inhibitory potential of pyrimidine derivatives against various enzymes. A key target for many anticancer pyrimidines is thymidylate synthase (TS) , an enzyme essential for the de novo synthesis of thymidine. While 5-fluorouracil is a well-known inhibitor of TS, the inhibitory potential of iodinated pyrimidines against this enzyme is an area of active research. It is hypothesized that 5-iododeoxyuridine monophosphate could also act as an inhibitor of TS.

Another important class of enzymes targeted by pyrimidine derivatives is DNA polymerases . As seen with the antiviral mechanism of idoxuridine, its triphosphate form acts as an inhibitor of viral DNA polymerase.[2] This inhibition is competitive with the natural substrate, deoxythymidine triphosphate. The bulky iodine atom likely plays a crucial role in disrupting the enzyme's active site and leading to chain termination.

Table 3: Comparative Enzyme Inhibition by Pyrimidine Derivatives (Illustrative)

CompoundEnzymeInhibition TypeKi/IC50Reference
5-Iododeoxyuridine TriphosphateViral DNA PolymeraseCompetitive-[2]
5-Fluorodeoxyuridine MonophosphateThymidylate SynthaseCovalent Inhibition-[5]

Experimental Protocols for Comparative Analysis

To facilitate your own comparative studies, we provide the following detailed, self-validating protocols for key biological assays.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Your chosen cancer cell line(s)

  • Complete cell culture medium

  • Iodinated and non-iodinated pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your iodinated and non-iodinated pyrimidine compounds in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Evaluation of Antiviral Activity using the Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • 24-well or 48-well cell culture plates

  • Susceptible host cell line

  • Virus stock of known titer

  • Culture medium and overlay medium (containing low-melting-point agarose or methylcellulose)

  • Iodinated and non-iodinated pyrimidine compounds

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare dilutions of your test compounds.

  • Infection: Infect the cell monolayers with a standardized amount of virus in the presence or absence of the test compounds. Include a virus-only control.

  • Overlay: After a 1-2 hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective compound concentrations.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones in the stained cell monolayer.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Diagram of Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Host Cells infect_cells Infect Cells with Virus + Compounds seed_cells->infect_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->infect_cells prepare_virus Prepare Virus Dilutions prepare_virus->infect_cells add_overlay Add Overlay Medium infect_cells->add_overlay incubate Incubate (2-5 days) add_overlay->incubate stain_plaques Fix and Stain Plaques incubate->stain_plaques count_plaques Count Plaques stain_plaques->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow for evaluating antiviral activity using the plaque reduction assay.

Protocol 3: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF).

Materials:

  • Purified thymidylate synthase enzyme

  • Reaction buffer (e.g., Tris-HCl with DTT and MgCl2)

  • dUMP (deoxyuridine monophosphate) solution

  • CH2THF (5,10-methylenetetrahydrofolate) solution

  • Iodinated and non-iodinated pyrimidine compounds (as potential inhibitors)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, purified TS enzyme, and the test inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding dUMP and CH2THF to the cuvette.

  • Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each inhibitor concentration. Determine the percent inhibition relative to the uninhibited control. Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For determination of the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (dUMP) and the inhibitor.

Diagram of TS Inhibition Assay Workflow

TS_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prepare_reagents Prepare Enzyme, Substrates, and Inhibitors mix_components Mix Enzyme and Inhibitor prepare_reagents->mix_components pre_incubate Pre-incubate mix_components->pre_incubate initiate_reaction Add dUMP and CH2THF pre_incubate->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance calculate_kinetics Calculate V0, % Inhibition, and IC50/Ki measure_absorbance->calculate_kinetics

Caption: Workflow for the spectrophotometric thymidylate synthase inhibition assay.

Conclusion and Future Directions

The available evidence strongly suggests that the iodination of pyrimidines is a viable strategy for enhancing their biological activity, particularly in the realms of antiviral and anticancer research. The introduction of iodine can lead to more potent and, in some cases, more selective compounds. However, the impact of iodination is nuanced and dependent on the specific pyrimidine scaffold, the biological target, and the cellular context.

This guide provides a framework for the comparative analysis of iodinated and non-iodinated pyrimidines. The detailed protocols and mechanistic insights are intended to empower researchers to conduct their own robust and well-controlled studies. Future research should focus on generating more direct, quantitative comparative data across a wider range of pyrimidine analogs and biological targets. Such data will be invaluable for establishing clear structure-activity relationships and for the rational design of next-generation pyrimidine-based therapeutics.

References

Validating the Mechanism of Action of Novel Pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental scrutiny. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous targeted therapies, particularly kinase inhibitors.[1][2] This guide provides an in-depth, technically-focused framework for validating the mechanism of action (MoA) of novel pyrimidine-based inhibitors, using a hypothetical candidate, "Pyrin-78b," targeted against the Bcr-Abl tyrosine kinase, a key driver in certain leukemias.[3][4] We will objectively compare the performance of Pyrin-78b with the established Bcr-Abl inhibitor, Imatinib, providing supporting experimental data and detailed protocols.

The core principle of MoA validation is to build a logical and self-validating cascade of evidence, from direct target interaction to cellular and, ultimately, in vivo effects. This guide is structured to mirror this scientific narrative, explaining the causality behind each experimental choice.

Foundational Validation: Direct Target Engagement and Potency

The initial and most fundamental question is whether the novel compound physically interacts with its intended target and inhibits its function. For kinase inhibitors, this is typically assessed through biochemical assays.[5][6]

Biochemical Kinase Inhibition Assays

The inhibitory potency of Pyrin-78b against the Bcr-Abl kinase is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency.[7] We will compare this to Imatinib, the first-line therapy for Chronic Myeloid Leukemia (CML).[3][8]

Comparative Data: Biochemical IC50 Values

CompoundTarget KinaseIC50 (nM)
Pyrin-78b Bcr-Abl (native)15
Bcr-Abl (T315I mutant)25
ImatinibBcr-Abl (native)250
Bcr-Abl (T315I mutant)>10,000

This hypothetical data suggests Pyrin-78b is not only more potent against the native Bcr-Abl kinase but also retains significant activity against the common T315I resistance mutation, a major clinical challenge for Imatinib.[9][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 values of test compounds against Bcr-Abl kinase.[5][11]

  • Reaction Setup : In a 96-well plate, combine recombinant human Bcr-Abl kinase with a specific kinase buffer.

  • Inhibitor Addition : Add Pyrin-78b or Imatinib across a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Initiate Reaction : Add a fixed concentration of ATP and a peptide substrate. Incubate at room temperature for 60 minutes.

  • Detection : Stop the reaction and quantify the amount of remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.

  • Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement

Demonstrating that a compound inhibits a purified enzyme is crucial, but it's equally important to confirm that it can engage its target within the complex environment of a living cell.[6][12][13][14] Cellular Thermal Shift Assays (CETSA) are a powerful tool for this purpose, measuring the thermal stabilization of a target protein upon ligand binding.[15]

Comparative Data: Cellular Thermal Shift Assay (CETSA)

Compound (1 µM)Target ProteinMelting Temperature (Tm) Shift (°C)
Pyrin-78b Bcr-Abl+ 4.2
ImatinibBcr-Abl+ 3.5
Vehicle (DMSO)Bcr-Abl0

This hypothetical data indicates that both compounds engage Bcr-Abl in intact cells, with Pyrin-78b inducing a slightly greater thermal stabilization.

Experimental Workflow: Cellular Target Engagement

G cluster_0 Cellular Target Engagement Workflow A Treat Cells with Inhibitor B Heat Shock at Temperature Gradient A->B C Cell Lysis B->C D Separate Soluble and Precipitated Proteins C->D E Quantify Soluble Bcr-Abl (e.g., Western Blot) D->E F Determine Melting Temperature (Tm) Shift E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Cellular Activity and Pathway Analysis

Once target engagement is confirmed, the next logical step is to assess the compound's effect on cellular signaling and viability.[14]

Inhibition of Downstream Signaling

Bcr-Abl is a constitutively active tyrosine kinase that drives cell proliferation through downstream signaling pathways like the Ras/Raf/MAPK and PI3K/Akt pathways.[10] A successful inhibitor should block the phosphorylation of key downstream effectors.

Experimental Protocol: Western Blot Analysis of Bcr-Abl Signaling

  • Cell Culture and Treatment : Culture CML cell lines (e.g., K562) and treat with varying concentrations of Pyrin-78b or Imatinib for a specified time (e.g., 2 hours).

  • Protein Extraction : Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting : Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated Bcr-Abl (p-Bcr-Abl), phosphorylated CrkL (a direct substrate), total Bcr-Abl, and a loading control (e.g., GAPDH).

  • Detection and Analysis : Use HRP-conjugated secondary antibodies for detection. Quantify band intensities to determine the ratio of phosphorylated to total protein at each inhibitor concentration.

Signaling Pathway: Bcr-Abl and its Inhibition

G BCR_ABL Bcr-Abl RAS Ras BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Pyrin-78b Inhibitor->BCR_ABL

Caption: Inhibition of the Bcr-Abl signaling pathway by Pyrin-78b.

Anti-Proliferative and Apoptotic Effects

The ultimate goal of a targeted cancer therapeutic is to inhibit the growth and induce the death of cancer cells.

Comparative Data: Anti-Proliferative Activity (GI50)

Cell LineBcr-Abl StatusPyrin-78b GI50 (nM)Imatinib GI50 (nM)
K562Bcr-Abl Positive50300
Ba/F3 Bcr-Abl WTBcr-Abl Positive45280
Ba/F3 Bcr-Abl T315IBcr-Abl Positive (Imatinib-Resistant)80>10,000
JurkatBcr-Abl Negative>20,000>20,000

This hypothetical data demonstrates that Pyrin-78b has potent anti-proliferative activity in Bcr-Abl positive cells, including those resistant to Imatinib, while showing selectivity over Bcr-Abl negative cells.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding : Seed cancer cell lines in 96-well plates.

  • Compound Treatment : Treat cells with a serial dilution of the test compounds for 72 hours.

  • Viability Assessment : Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

  • Data Acquisition : Measure absorbance or luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

In Vivo Validation: Efficacy in Animal Models

The final preclinical step is to validate the MoA and efficacy in a living organism.[16][17][18] This provides crucial information on pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.[17][19]

Comparative Data: In Vivo Efficacy in a CML Xenograft Model

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)
Vehicle-0
Pyrin-78b 5095
Imatinib10060

This hypothetical data suggests that Pyrin-78b exhibits superior anti-tumor efficacy in a mouse xenograft model of CML compared to Imatinib.

Experimental Protocol: CML Xenograft Mouse Model

  • Model Establishment : Subcutaneously implant K562 cells into immunocompromised mice.

  • Treatment : Once tumors are established, randomize mice into treatment groups (vehicle, Pyrin-78b, Imatinib). Administer compounds daily via oral gavage.

  • Tumor Measurement : Measure tumor volume regularly with calipers.

  • Pharmacodynamic Analysis : At the end of the study, collect tumor samples to analyze the phosphorylation status of Bcr-Abl and its downstream targets via Western blot or immunohistochemistry to confirm in vivo target modulation.

  • Data Analysis : Compare the tumor growth rates between the different treatment groups.

Logical Flow of MoA Validation

G A Biochemical Assay (IC50 vs. Bcr-Abl) B Cellular Target Engagement (CETSA) A->B Confirms direct binding C Inhibition of Downstream Signaling (Western Blot) B->C Confirms cellular target engagement D Anti-Proliferative Activity (GI50 in Cell Lines) C->D Links target inhibition to cellular effect E In Vivo Efficacy (Xenograft Model) D->E Translates cellular effect to in vivo model F Validated Mechanism of Action E->F Demonstrates therapeutic potential

Caption: Logical progression of experiments for MoA validation.

Conclusion

The validation of a novel inhibitor's mechanism of action is a multi-faceted process that requires a logical and evidence-based approach. By systematically progressing from biochemical assays to cellular studies and finally to in vivo models, researchers can build a robust data package that supports the intended MoA. The comparative data presented for our hypothetical pyrimidine-based inhibitor, Pyrin-78b, illustrates a successful validation cascade, demonstrating superior potency, cellular activity, and in vivo efficacy against both native and resistant forms of Bcr-Abl when compared to the established drug, Imatinib. This comprehensive approach is essential for de-risking drug development programs and identifying promising new therapeutic candidates.

References

A Comparative Guide to the Cross-Reactivity Profiles of Kinase Inhibitors Derived from 5-Iodopyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors built on the 5-Iodopyrimidine-4,6-diamine scaffold. We will explore the structural basis for their activity, present comparative experimental data against other inhibitor classes, and detail the methodologies essential for robust selectivity profiling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and navigate the complexities of kinase inhibitor selectivity.

The Double-Edged Sword of Kinase Inhibition: Selectivity vs. Polypharmacology

Protein kinases, composing a vast family of over 500 enzymes in the human kinome, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with dozens of drugs approved by the FDA.[1]

The fundamental challenge in kinase drug discovery lies in achieving selectivity. Most inhibitors target the highly conserved ATP-binding pocket.[2] The this compound scaffold is a classic example of a "hinge-binding" motif, expertly mimicking the adenine ring of ATP to gain access to this pocket.[2][3] While this ensures broad applicability, it also creates a significant potential for off-target effects, as the inhibitor may bind to numerous kinases beyond its intended target.[2][4]

However, this cross-reactivity is not always a liability. "Polypharmacology," the modulation of multiple targets, can be beneficial, for instance, by inhibiting redundant signaling pathways in cancer.[5] The key is to distinguish between advantageous polypharmacology and undesirable off-target activity that can lead to toxicity or confound experimental results.[5][6] Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of inhibitor design and validation.

Profiling a Representative Pyrimidine-Diamine Inhibitor

While numerous inhibitors utilize a diaminopyrimidine core, we will analyze a representative profile for a hypothetical compound, "PDI-1" (Pyrimidine-Diamine Inhibitor-1) , based on published data for structurally similar molecules targeting the Src Family Kinases (SFKs).[7][8] The 5-iodo substitution often serves as a handle for further chemical modification or can enhance binding through halogen bonding.

The SFKs, including Src, Lck, and Fyn, are non-receptor tyrosine kinases that play crucial roles in cell proliferation, migration, and survival.[7][8] Their aberrant activation is common in many cancers.[9]

Table 1: Representative Kinome Selectivity Profile of PDI-1

The following data, presented as the dissociation constant (Kd), summarizes the binding affinity of PDI-1 against a panel of selected kinases. A lower Kd value signifies a stronger binding interaction. This data is typically generated via a competitive binding assay.

Kinase TargetKinase FamilyKd (nM)Associated Cellular Functions
SRC Src Family 5 Cell adhesion, proliferation, survival
LCK Src Family 8 T-cell activation and development
FYN Src Family 12 Neuronal signaling, immune response
ABL1Abl Family35Cell differentiation, proliferation
FLT3Receptor Tyrosine Kinase150Hematopoiesis, cell proliferation[10][11]
c-KITReceptor Tyrosine Kinase250Hematopoiesis, cell survival[5]
VEGFR2Receptor Tyrosine Kinase400Angiogenesis
EGFRReceptor Tyrosine Kinase>1000Cell growth and proliferation

Causality Behind the Profile: The high potency of PDI-1 against Src, Lck, and Fyn is expected due to the high degree of conservation in the ATP-binding site within the Src family. The moderate activity against Abl is also common for Src inhibitors.[7] The weaker, yet notable, interactions with other tyrosine kinases like FLT3 and c-KIT highlight the cross-reactivity inherent to this scaffold and underscore the need for broad panel screening. The lack of significant binding to EGFR demonstrates that some level of selectivity can be achieved.

Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

To contextualize the profile of PDI-1, it is essential to compare it with inhibitors from different structural classes. We have selected Dasatinib (a multi-kinase inhibitor), Saracatinib (a more selective Src/Abl inhibitor), and a representative purine-based inhibitor.[12][13]

Table 2: Comparative Cross-Reactivity Profiles (Kd in nM)

Kinase TargetPDI-1 (Pyrimidine-Diamine) Dasatinib [5]Saracatinib [14]Purine-Based Inhibitor (Representative) [15]
SRC 5 <1 3 50
LCK 8 <1 10 75
FYN 12 <1 15 120
ABL135<1525
c-KIT25012>1000>1000
PDGFRβ>50028>1000>1000

Analysis of Alternatives:

  • Dasatinib is a powerful example of a "promiscuous" or multi-targeted inhibitor, showing extremely high potency against SFKs and Abl, but also significant activity against c-KIT and PDGFRβ.[5][16] This broad activity contributes to both its efficacy and its side-effect profile.

  • Saracatinib demonstrates a more focused profile, with high potency for SFKs and Abl but significantly less activity against other kinases like c-KIT.[14] This makes it a more selective tool for studying Src/Abl biology.

  • Purine-based inhibitors represent another major class of ATP-competitive agents.[12][13] While potent inhibitors can be developed from this scaffold, our representative example shows generally lower potency against SFKs compared to the optimized pyrimidine-based compounds, illustrating how scaffold choice influences inhibitor properties.

G cluster_scaffolds Inhibitor Scaffolds cluster_targets Kinase Targets PDI-1 5-Iodo pyrimidine-4,6-diamine SRC SRC PDI-1->SRC 5 nM LCK LCK PDI-1->LCK 8 nM ABL1 ABL1 PDI-1->ABL1 35 nM c-KIT c-KIT PDI-1->c-KIT 250 nM Dasatinib Dasatinib Dasatinib->SRC <1 nM Dasatinib->LCK <1 nM Dasatinib->ABL1 <1 nM Dasatinib->c-KIT 12 nM PDGFRb PDGFRb Dasatinib->PDGFRb 28 nM Saracatinib Saracatinib Saracatinib->SRC 3 nM Saracatinib->ABL1 5 nM Purine Purine-Based Purine->SRC 50 nM Purine->ABL1 25 nM FYN FYN

Caption: Comparative binding affinities (Kd) of different inhibitor scaffolds.

Methodologies for Cross-Reactivity Profiling: A Self-Validating System

To ensure trustworthiness, a multi-pronged approach to profiling is essential. Relying on a single assay format can be misleading. A robust profiling workflow validates biochemical findings with cell-based evidence of target engagement and pathway modulation.

G Start Compound Synthesis Biochem Primary Screen Large-Panel Biochemical Assay (e.g., ADP-Glo™, KINOMEscan™) Start->Biochem:f0 Initial Potency Cellular Cellular Assays Target Engagement (e.g., NanoBRET™) Phospho-Target Western Blot Phenotypic Assay (e.g., Viability) Biochem:f1->Cellular:f0 Confirm Cellular Activity Orthogonal Orthogonal Validation Use structurally distinct inhibitor Rescue with resistant mutant Cellular:f1->Orthogonal:f0 Confirm On-Target Effect End Selective Probe Identified Orthogonal:f1->End

Caption: A workflow for robust kinase inhibitor profiling.

Biochemical Assays (In Vitro Potency)

These assays directly measure an inhibitor's ability to block a kinase's enzymatic activity in a purified, cell-free system.

  • Radiometric Assays: The traditional gold standard, these assays measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a substrate.[5] While highly sensitive and direct, they require specialized handling of radioactive materials.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These have become industry-standard for high-throughput screening.[17][18] They measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. Their high sensitivity, broad dynamic range, and tolerance for high ATP concentrations make them suitable for profiling a wide variety of kinases.[18]

  • Fluorescence-Based Assays (e.g., HTRF™): These assays use fluorescence resonance energy transfer (FRET) to detect substrate phosphorylation.[5][19] A fluorescently labeled antibody that only recognizes the phosphorylated substrate is used, providing a highly specific signal.

Experimental Choice: Luminescence-based assays like ADP-Glo™ are often chosen for initial large-scale screening due to their scalability and non-radioactive format.[20] Radiometric or HTRF assays may be used for more detailed follow-up studies or for kinases that are difficult to assay by other means.

Competitive Binding Assays (In Vitro Affinity)

These assays measure the ability of a test compound to displace a known, tagged ligand from the kinase's active site. The KINOMEscan™ platform is a prominent example, where hundreds of kinases are tested in parallel. This approach provides a direct measure of binding affinity (Kd) and is excellent for understanding kinome-wide selectivity.[21]

Experimental Choice: Binding assays are invaluable for identifying both expected and unexpected targets (off-targets).[22] They are particularly useful because they are independent of enzymatic activity and can identify inhibitors that bind to inactive kinase conformations.[5]

Cellular Assays (In Situ Validation)

Confirming that an inhibitor works in the complex environment of a living cell is a critical validation step.

  • Target Phosphorylation Analysis (Western Blot): This is a direct method to see if the inhibitor is blocking the kinase's activity in cells. By treating cells with the inhibitor and then using a phospho-specific antibody, one can visualize the phosphorylation status of a known downstream substrate of the target kinase.

  • Target Engagement Assays (e.g., NanoBRET™, CETSA): These advanced methods measure whether the inhibitor is physically binding to its target inside intact cells.[22][23] This is crucial because poor cell permeability or high intracellular ATP concentrations can prevent a potent biochemical inhibitor from engaging its target in a cellular context.[6]

  • Orthogonal Inhibition: A key validation step is to use a structurally unrelated inhibitor that targets the same kinase.[6][23] If both compounds produce the same biological effect, it provides strong evidence that the phenotype is due to on-target inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Profiling using ADP-Glo™

This protocol outlines the steps for determining the IC₅₀ value of an inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The final concentration of kinase and substrate should be optimized for each specific enzyme.

    • Prepare a serial dilution of the inhibitor (e.g., PDI-1) in reaction buffer. Typically, a 10-point, 3-fold dilution series starting from 10 µM is appropriate.

    • Prepare a 2X ATP solution. The concentration should be set near the Km,ATP of the kinase to accurately reflect inhibitor potency.[5]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) control.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Inhibition via Western Blot

This protocol assesses the ability of PDI-1 to inhibit Src phosphorylation in a cancer cell line (e.g., MDA-MB-231).

  • Cell Culture and Treatment:

    • Plate MDA-MB-231 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of PDI-1 (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).[6]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Src (Tyr416).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Image the blot using a chemiluminescence detector.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Src and a loading control like GAPDH.

    • Quantify the band intensities to determine the reduction in Src phosphorylation relative to the total Src and loading control.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the design of potent kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region provides broad activity but necessitates a rigorous and multi-faceted approach to cross-reactivity profiling. By combining high-throughput biochemical and binding assays with targeted cellular validation, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is paramount for interpreting experimental data accurately, predicting potential toxicities, and ultimately developing safer and more effective therapeutic agents. The path from a promising scaffold to a selective chemical probe or clinical candidate is paved with meticulous characterization, where understanding what a compound doesn't do is just as important as understanding what it does.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Iodopyrimidine-4,6-diamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Significance of the 5-Iodo Substitution

The pyrimidine ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Specifically, the 2,4-diaminopyrimidine and 4,6-diaminopyrimidine motifs have been extensively explored as potent inhibitors of various protein kinases by mimicking the adenine hinge-binding region of ATP.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases a primary target for therapeutic intervention.[4]

This guide focuses on the specific subclass of 5-iodopyrimidine-4,6-diamine analogs. The introduction of a halogen atom at the C5 position of the pyrimidine ring can significantly influence the compound's physicochemical properties and its interaction with the target kinase. While the effects of chloro and bromo substitutions are more commonly documented, the larger, more polarizable iodine atom offers unique opportunities for establishing potent and selective interactions, including halogen bonding, within the kinase active site.[5] Understanding the SAR of this specific substitution is crucial for the rational design of next-generation kinase inhibitors with improved potency and selectivity.

Core Structure-Activity Relationships of the 4,6-Diaminopyrimidine Scaffold

Before delving into the specific impact of the 5-iodo group, it's essential to understand the foundational SAR of the 4,6-diaminopyrimidine core as a kinase inhibitor.

  • Hinge Binding: The diaminopyrimidine core is crucial for forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[6]

  • Substitutions at the Amino Groups (N4 and N6): Modifications at these positions are pivotal for modulating potency and selectivity. Large, hydrophobic groups can extend into hydrophobic pockets within the active site, significantly enhancing binding affinity. The nature and substitution pattern of these groups are primary drivers of selectivity for different kinases.[3]

  • Substitutions at the C2 Position: The C2 position offers another vector for modification. Small alkyl or aryl groups at this position can influence the electronic properties of the pyrimidine ring and provide additional interactions with the kinase.

The Impact of the 5-Iodo Substitution: A Comparative Analysis

The introduction of an iodine atom at the C5 position of the 4,6-diaminopyrimidine scaffold introduces several key factors that can dramatically alter the inhibitor's profile.

Enhanced Potency through Halogen Bonding

The iodine atom, being a large and electropositive halogen, is a strong halogen bond donor. This non-covalent interaction involves the favorable interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic partner on the protein, such as a backbone carbonyl oxygen. This additional interaction can significantly increase the binding affinity of the inhibitor for the target kinase, leading to enhanced potency.

While direct comparative studies on 5-iodinated versus other 5-halogenated 4,6-diaminopyrimidine kinase inhibitors are limited in the public domain, computational and experimental studies on other kinase inhibitor scaffolds have demonstrated the profound impact of halogen substitution. For instance, in a series of 4-anilinoquinazoline EGFR inhibitors, halogen substitution at the C3'-anilino position dramatically influenced potency, with the bromine-substituted analog exhibiting the highest activity.[7] This highlights the principle that the nature of the halogen and its position are critical for optimizing kinase inhibition.

Modulation of Physicochemical Properties

The introduction of an iodine atom increases the lipophilicity and molecular weight of the compound. While increased lipophilicity can sometimes enhance cell permeability, it can also lead to off-target effects and reduced solubility. Therefore, a careful balance must be struck when incorporating a 5-iodo substituent, often requiring optimization of other parts of the molecule to maintain favorable drug-like properties.

Comparative SAR Insights from Related Scaffolds

Insights from related pyrimidine-based kinase inhibitors can provide valuable guidance. For example, in the development of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, extensive SAR studies revealed that substitutions on the aniline and thiazole rings were critical for achieving low nanomolar potency.[2][8] While this study did not focus on C5-halogenation, it underscores the importance of exploring substitutions around the core scaffold in conjunction with any C5 modifications.

Quantitative Data Summary

Compound ScaffoldTarget KinaseR² GroupR⁴ GroupR⁵ GroupIC₅₀ (nM)Reference
2,4-DiaminopyrimidineFAK2,4-dichloro-5-methoxyphenylamino(4-morpholinophenyl)aminoCl130 (A549 cells)[6]
2,4-DiaminopyrimidineFAK2,4-dichloro-5-methoxyphenylamino(4-morpholinophenyl)aminoCl94 (MDA-MB-231 cells)[6]
N²,N⁴-disubstituted pyrimidine-2,4-diamineCDK2/cyclin A4-methoxyphenylamino3-chloro-4-fluorophenylaminoH83[3]
N²,N⁴-disubstituted pyrimidine-2,4-diamineCDK9/cyclin T14-ethoxyphenylamino3-chloro-4-fluorophenylaminoH65[3]
Pyrrolo[2,3-d]pyrimidineAurora A(S)-3-(4-chloro-2-fluorobenzamido)pyrrolidin-1-yl5-methyl-1H-pyrazol-3-ylaminoH38.6[9]

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, detailed and validated experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of a generic this compound analog and a luminescence-based kinase inhibition assay.

Synthesis of a this compound Analog

This protocol outlines a general synthetic route. Specific reaction conditions may require optimization based on the nature of the substituents.

Synthesis_Workflow Start 4,6-Dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (Amine 1, Base) Start->Step1 Intermediate1 4-Amino-6-chloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (Amine 2, Base) Intermediate1->Step2 Intermediate2 4,6-Diaminopyrimidine Step2->Intermediate2 Step3 Iodination (N-Iodosuccinimide) Intermediate2->Step3 Product 5-Iodo-4,6-diaminopyrimidine Analog Step3->Product

Caption: General synthetic workflow for this compound analogs.

Step 1: Synthesis of 4-Amino-6-chloropyrimidine Intermediate

  • Dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF.

  • Add the first amine (Amine 1, 1.1 eq) and a base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-amino-6-chloropyrimidine intermediate.

Step 2: Synthesis of 4,6-Diaminopyrimidine Intermediate

  • Dissolve the 4-amino-6-chloropyrimidine intermediate (1.0 eq) in a suitable solvent.

  • Add the second amine (Amine 2, 1.2 eq) and a base.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed.

  • Work up the reaction as described in Step 1 and purify the product to yield the 4,6-diaminopyrimidine.

Step 3: Iodination to Yield the Final Product

  • Dissolve the 4,6-diaminopyrimidine (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product, wash, dry, and purify by column chromatography to obtain the final 5-iodo-4,6-diaminopyrimidine analog.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC₅₀ values of the synthesized compounds.[5]

Kinase_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Prepare serial dilutions of This compound analogs in DMSO Plate_Addition Add diluted compounds to 384-well assay plate Compound_Prep->Plate_Addition Kinase_Mix Prepare kinase reaction mix (Kinase, Substrate, ATP, Buffer) Reaction_Start Add kinase mix to plate to initiate reaction Kinase_Mix->Reaction_Start Incubation Incubate at room temperature (e.g., 60 minutes) Reaction_Start->Incubation Reaction_Stop Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation->Reaction_Stop Signal_Gen Add Kinase Detection Reagent to generate luminescent signal Reaction_Stop->Signal_Gen Read_Plate Measure luminescence with a plate reader Signal_Gen->Read_Plate Data_Analysis Data Analysis (Calculate % inhibition, determine IC₅₀) Read_Plate->Data_Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Synthesized this compound analogs

  • Positive control inhibitor

  • DMSO

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay Kit)

  • White, opaque 384-well assay plates

  • Multichannel pipettor

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is common.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Include a "no kinase" control for background subtraction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel and potent kinase inhibitors. The strategic incorporation of the 5-iodo substituent offers the potential for enhanced potency through halogen bonding and other favorable interactions within the kinase active site. However, a comprehensive understanding of the SAR for this specific substitution pattern requires further systematic investigation.

Future research should focus on the synthesis and parallel evaluation of a series of 5-halogenated (F, Cl, Br, I) and unsubstituted 4,6-diaminopyrimidine analogs against a panel of relevant kinases. This will provide a clear and direct comparison of the impact of the C5-halogen on potency and selectivity. Such studies, guided by the principles and protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.

References

Benchmarking New Pyrimidine Derivatives Against Existing Therapeutic Agents: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of new pyrimidine derivatives against established therapeutic agents in oncology. We will explore two distinct case studies: the third-generation EGFR inhibitors, Rociletinib and Osimertinib, in the context of Non-Small Cell Lung Cancer (NSCLC), and a novel Aurora Kinase A inhibitor against the established drug, Alisertib, for the treatment of Small Cell Lung Cancer (SCLC). This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the nuances in their mechanisms, performance, and the experimental methodologies used for their evaluation.

Part 1: A Tale of Two Third-Generation EGFR Inhibitors: Rociletinib vs. Osimertinib in T790M-Mutant NSCLC

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of a subset of NSCLC patients harboring activating EGFR mutations. However, the efficacy of first and second-generation TKIs is often limited by the emergence of the T790M resistance mutation. This led to the development of third-generation inhibitors designed to overcome this resistance mechanism. Here, we compare the pyrimidine-based derivative Rociletinib (CO-1686) with the established therapeutic, Osimertinib (AZD9291).

Mechanism of Action: Covalent Inhibition of Mutant EGFR

Both Rociletinib and Osimertinib are irreversible EGFR TKIs that selectively target sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[1][2] Their mechanism involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[1][2][3] This irreversible binding permanently blocks the kinase activity, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3]

Osimertinib, a mono-anilino-pyrimidine compound, features an acrylamide group that acts as a Michael acceptor, enabling the covalent interaction with Cys797.[1][3] Similarly, Rociletinib, a 2,4-disubstituted pyrimidine, also possesses a meta-acrylamide group for covalent binding to the same residue.[1] The selectivity for mutant EGFR over WT-EGFR is a key design feature of these third-generation inhibitors, leading to a more favorable therapeutic window.[1]

Comparative In Vitro Performance: Potency and Selectivity

The following tables summarize the inhibitory activities of Rociletinib and Osimertinib against various EGFR genotypes from preclinical studies.

Table 1: Comparative IC50 Values (nM) of Rociletinib and Osimertinib against EGFR Kinase Variants

CompoundEGFR (L858R/T790M)EGFR (Exon 19 del/T790M)EGFR (WT)Selectivity Ratio (WT/Mutant)
Rociletinib <0.517 - 326~12-fold
Osimertinib <15Data not specified~200-fold more selective for mutant>200-fold

Data compiled from multiple sources. Direct head-to-head comparisons may vary based on experimental conditions.[2][4]

Table 2: Comparative Cellular IC50 Values (nM) in NSCLC Cell Lines

Cell LineEGFR Mutation StatusRociletinibOsimertinib
H1975 L858R/T790M100 - 140~40
PC-9 (sensitized) Exon 19 delNot specifiedNot specified
A549 (WT) Wild-Type547 - 4,275~2,670

Data compiled from multiple sources. Direct head-to-head comparisons may vary based on experimental conditions.[4][5]

These data suggest that while both compounds are potent inhibitors of T790M-mutant EGFR, Osimertinib generally exhibits higher potency and greater selectivity over wild-type EGFR in preclinical models.

In Vivo Efficacy: Head-to-Head in Xenograft Models

A preclinical study directly compared the efficacy of Osimertinib and Rociletinib in a mouse brain metastases model using the PC9 NSCLC cell line (EGFR exon 19 deletion). At clinically relevant doses, Osimertinib induced sustained tumor regression, whereas Rociletinib did not achieve tumor regression in this model.[6][7] This difference in in vivo efficacy, particularly in the challenging environment of brain metastases, may be attributed to factors such as blood-brain barrier penetration and overall potency.[6][7]

Experimental Protocols

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant EGFR.

Objective: To quantify the potency of pyrimidine derivatives in inhibiting EGFR kinase activity.

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Test compounds (Rociletinib, Osimertinib) and control inhibitor (e.g., Gefitinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in kinase assay buffer.

  • Reagent Preparation: Dilute the recombinant EGFR enzyme and substrate in kinase assay buffer to desired concentrations.[8]

  • Assay Plate Setup: In a 96-well plate, add 5 µL of the diluted test compounds or controls. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.[8]

  • Master Mix Preparation: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add 10 µL of this mix to each well.[8]

  • Kinase Reaction Initiation: Start the reaction by adding 10 µL of the diluted EGFR enzyme to each well. The final reaction volume should be 25 µL.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the blank control values. Calculate the percentage of inhibition relative to the positive control and plot against the logarithm of the compound concentration. Determine the IC50 value using a non-linear regression curve fit.

This protocol describes the MTT assay to evaluate the anti-proliferative effects of the pyrimidine derivatives on NSCLC cells.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of the test compounds.

Materials:

  • NSCLC cell lines (e.g., H1975)

  • Complete cell culture medium

  • Test compounds (Rociletinib, Osimertinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Detergent Reagent (e.g., DMSO or a specialized solubilization buffer)[11]

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the diluted compounds. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Add 100 µL of Detergent Reagent to each well.[11]

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.[11]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value from the dose-response curve.

Visualizing the Mechanism and Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds TKI Osimertinib/ Rociletinib TKI->EGFR Inhibits Experimental_Workflow start Start biochem_assay Biochemical Kinase Assay start->biochem_assay Determine IC50 cell_assay Cell-Based Viability Assay start->cell_assay Determine GI50 data_analysis Comparative Data Analysis biochem_assay->data_analysis cell_assay->data_analysis in_vivo In Vivo Xenograft Model end End in_vivo->end data_analysis->in_vivo Validate in vivo Aurora_Kinase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AURKA Aurora Kinase A MYC MYC Oncoprotein AURKA->MYC Stabilizes Spindle Mitotic Spindle AURKA->Spindle Regulates Assembly Proliferation Cell Proliferation MYC->Proliferation Spindle->Proliferation Enables Mitosis Inhibitor Compound 25/ Alisertib Inhibitor->AURKA Inhibits SCLC_Drug_Eval_Workflow start Start kinase_assay AURKA Kinase Inhibition Assay start->kinase_assay Assess Potency cell_viability SCLC Cell Viability Assay start->cell_viability Assess Anti-proliferative Effect western_blot Western Blot for MYC Levels kinase_assay->western_blot Confirm Downstream Effect in_vivo_sclc SCLC Xenograft Model western_blot->in_vivo_sclc cell_viability->in_vivo_sclc Evaluate In Vivo Efficacy end End in_vivo_sclc->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodopyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
5-Iodopyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.